Caroxazone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-9(13)6-12-5-7-3-1-2-4-8(7)15-10(12)14/h1-4H,5-6H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCBWEZLKCTALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=O)N1CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171598 | |
| Record name | Caroxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18464-39-6 | |
| Record name | Caroxazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18464-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caroxazone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caroxazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09254 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Caroxazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10171598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caroxazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAROXAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807N226MNL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Caroxazone's Mechanism of Action on Monoamine Oxidase-B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caroxazone is a reversible inhibitor of monoamine oxidase (MAO) with a noted preference for the MAO-B isoform. This technical guide delineates the established and putative mechanisms through which this compound exerts its inhibitory effects on MAO-B. While specific quantitative inhibitory constants for this compound are not widely reported in publicly accessible literature, this document provides a comprehensive overview based on the known pharmacology of reversible MAO-B inhibitors, including representative data, detailed experimental methodologies for inhibitor characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Monoamine Oxidase-B (MAO-B)
Monoamine oxidase-B is a mitochondrial outer membrane-bound flavoenzyme that plays a crucial role in the catabolism of various monoamine neurotransmitters and neuromodulators, with a particular substrate preference for dopamine and phenylethylamine.[1] The enzymatic activity of MAO-B is implicated in the regulation of dopaminergic signaling and has been a key target in the development of therapeutics for neurodegenerative conditions, most notably Parkinson's disease.[2][3] Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, thereby alleviating motor symptoms associated with Parkinson's disease.[1]
This compound: A Reversible Inhibitor of MAO-B
This compound is classified as a reversible inhibitor of monoamine oxidase (RIMA).[4][5] Unlike irreversible inhibitors that form a covalent bond with the enzyme, reversible inhibitors like this compound bind non-covalently to the active site. This reversible binding allows for a more dynamic and potentially safer pharmacological profile, as the enzyme's function can be restored more rapidly upon drug discontinuation.[6] Clinical studies have demonstrated in vivo evidence of MAO inhibition by this compound through the measurement of increased urinary tryptamine excretion.[7][8] However, the reversible nature of the inhibition can make it challenging to detect in standard ex vivo assays, such as those using platelet MAO-B, as the inhibitor may dissociate during sample preparation.[6][7] this compound has been reported to exhibit a five-fold preference for the MAO-B isoform over MAO-A.[9]
Quantitative Analysis of MAO-B Inhibition
Table 1: Hypothetical Inhibitory Activity of this compound against MAO-A and MAO-B
| Enzyme | Substrate | IC50 (µM) |
| Human MAO-A | Kynuramine | >10 |
| Human MAO-B | Benzylamine | ~2 |
Note: This data is representative and not based on published experimental values for this compound.
Table 2: Hypothetical Kinetic Parameters for this compound Inhibition of MAO-B
| Parameter | Value | Description |
| Ki | ~0.5 µM | Inhibitor constant, indicating the affinity of the inhibitor for the enzyme. |
| Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate. |
| Reversibility | Reversible | Enzyme activity is restored upon removal of the inhibitor. |
Note: This data is representative and not based on published experimental values for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of a reversible MAO-B inhibitor like this compound.
In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This assay determines the concentration-dependent inhibition of MAO-B by the test compound.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Benzylamine)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound)
-
Positive control (e.g., Selegiline for irreversible, or a known reversible inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the MAO-B enzyme to each well, followed by the different concentrations of this compound or control compounds.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in phosphate buffer.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Determination of Inhibition Type (Kinetics)
This experiment elucidates whether the inhibition is competitive, non-competitive, or uncompetitive.
Procedure:
-
Perform the MAO-B inhibition assay as described above, but with varying concentrations of both the substrate (Benzylamine) and the inhibitor (this compound).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the plots:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.[10]
-
Assessment of Reversibility (Dialysis Method)
This protocol determines if the inhibitor's effect is reversible.
Procedure:
-
Incubate the MAO-B enzyme with a concentration of this compound that produces significant inhibition (e.g., 5-10 times the IC50).
-
As a control, incubate the enzyme with a known irreversible inhibitor (e.g., Selegiline) and another control with buffer alone.
-
After the incubation period, place the enzyme-inhibitor mixtures in dialysis tubing with a suitable molecular weight cut-off.
-
Dialyze the samples against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes to remove the unbound inhibitor.
-
After dialysis, measure the remaining MAO-B activity in each sample.
-
Interpretation: If the activity of the this compound-treated enzyme returns to a level similar to the buffer control, the inhibition is reversible. If the activity remains low, similar to the irreversible inhibitor control, the inhibition is irreversible.[10]
Visualizations
Signaling Pathway of MAO-B Inhibition
Caption: Inhibition of MAO-B by this compound increases dopamine availability.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound on MAO-B.
Conclusion
This compound is a reversible and selective inhibitor of MAO-B. While specific in vitro quantitative data remains elusive in readily available literature, its mechanism of action is understood to involve the non-covalent, competitive inhibition of the enzyme's active site. This leads to a reduction in the metabolism of dopamine, thereby increasing its concentration in the synapse and enhancing dopaminergic neurotransmission. The experimental protocols and conceptual frameworks provided in this guide offer a robust basis for the further investigation and characterization of this compound and other novel reversible MAO-B inhibitors.
References
- 1. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers PMID: 7272163 | MCE [medchemexpress.cn]
- 9. This compound | C10H10N2O3 | CID 29083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of a Reversible MAO-B Inhibitor: A Technical History of Caroxazone
Foreword
Caroxazone, a reversible monoamine oxidase inhibitor (RIMA) with a preference for the MAO-B subtype, emerged in the 1970s as a promising novel antidepressant. Marketed under brand names such as Surodil and Timostenil, its development was driven by the need for safer alternatives to the irreversible monoamine oxidase inhibitors (MAOIs) of the time. This technical guide provides an in-depth exploration of the history and development of this compound, from its chemical synthesis to its preclinical pharmacology and clinical evaluation. It is intended for researchers, scientists, and drug development professionals interested in the evolution of antidepressant therapies and the specific case of this once-promising but now discontinued agent.
Chemical Synthesis
The synthesis of this compound, chemically known as 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide, involves a two-step process. The synthesis commences with the reductive amination of salicylaldehyde with glycinamide. This intermediate is then cyclized by reaction with phosgene (COCl₂) in the presence of a base such as sodium bicarbonate (NaHCO₃) to yield the final this compound molecule[1].
Detailed Synthesis Protocol:
A detailed, step-by-step experimental protocol for the synthesis of this compound, including reaction conditions, purification methods, and yields, has not been extensively reported in publicly available literature. The above description is based on a general outline of the synthetic route.
Preclinical Pharmacology
This compound's primary mechanism of action is the reversible inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mechanism of Action and Selectivity
Preclinical studies in animal models demonstrated that this compound is a potent and reversible inhibitor of MAO[2][3]. A key characteristic of this compound is its five-fold preference for the MAO-B isoform over MAO-A[1]. This selectivity is significant because MAO-A is primarily responsible for the metabolism of serotonin and norepinephrine, while MAO-B is more selective for dopamine. The reversible nature of its inhibition was considered a significant safety advantage over the older, irreversible MAOIs, as it suggested a lower risk of hypertensive crisis when tyramine-containing foods are consumed[3][4].
Experimental Protocol: MAO Inhibition Assay
-
Enzyme Source: Homogenates of brain tissue (e.g., rat brain) or isolated mitochondrial fractions rich in MAO-A and MAO-B.
-
Substrates: Radiabeled or fluorogenic substrates specific for each MAO isoform would be used. For MAO-A, serotonin or kynuramine are common substrates, while for MAO-B, phenylethylamine or benzylamine are typically used.
-
Incubation: The enzyme source would be incubated with various concentrations of this compound.
-
Detection: The rate of substrate metabolism would be measured by quantifying the formation of the product. For radiolabeled substrates, this would involve liquid scintillation counting. For fluorogenic substrates, a fluorescence plate reader would be used.
-
Data Analysis: The concentration of this compound that produces 50% inhibition of enzyme activity (IC₅₀) would be calculated for both MAO-A and MAO-B to determine its potency and selectivity.
Signaling Pathway of MAO Inhibition
Caption: Mechanism of action of this compound.
Animal Models
Specific details of the animal models used in the early development of this compound are not well-documented in accessible literature. However, standard preclinical antidepressant screening at the time would have likely involved rodent models to assess behavioral changes indicative of antidepressant activity.
Potential Experimental Workflow: Antidepressant Screening in Rodents
Caption: General workflow for preclinical antidepressant evaluation.
Clinical Development
The clinical development of this compound focused on establishing its safety, tolerability, and efficacy as an antidepressant, particularly in comparison to existing treatments.
Studies in Healthy Volunteers
Early clinical trials in healthy male volunteers were conducted to assess the safety, pharmacokinetics, and pharmacodynamics of this compound. In one such study, oral administration of this compound at doses of 300 or 600 mg/day for 12 days resulted in a significant, dose-dependent increase in urinary tryptamine excretion, an indicator of MAO inhibition[2]. Interestingly, MAO activity in platelets was not affected, which was attributed to the reversible nature of the inhibition[2].
Another study in healthy volunteers investigated the effect of this compound on the pressor response to intravenous tyramine. This compound (200 mg three times daily) was found to produce only a moderate potentiation of the pressor effect of tyramine, and this effect was correlated with plasma drug levels and disappeared rapidly upon discontinuation of treatment (half-life of 1.5 days)[3][4]. This finding supported the hypothesis that this compound would have a lower risk of the "cheese effect" compared to irreversible MAOIs.
| Parameter | This compound (300 mg/day) | This compound (600 mg/day) | Tranylcypromine (20 mg/day) | Imipramine (50 mg/day) |
| Urinary Tryptamine Excretion | Significant Increase | Significant, Dose-dependent Increase | More Active than this compound | Inactive |
| Platelet MAO Activity | Not Affected | Not Affected | Completely Inhibited | Not Affected |
| Mean Steady-State Plasma Level | ~6 µg/ml | ~11-12 µg/ml | Not Reported | Not Reported |
| Table 1: Summary of Pharmacodynamic and Pharmacokinetic Data in Healthy Volunteers.[2] |
Clinical Efficacy in Depressed Patients
A key study in the clinical development of this compound was a double-blind, comparative trial against amitriptyline, a well-established tricyclic antidepressant. The study enrolled forty patients, primarily with neurotic or anxious-neurotic depression, over a three-week period.
Experimental Protocol: Double-Blind Trial vs. Amitriptyline
-
Study Design: A double-blind, randomized, parallel-group study.
-
Patient Population: 40 patients diagnosed with neurotic or anxious-neurotic depression.
-
Treatment Arms:
-
This compound (dosage not specified in the abstract)
-
Amitriptyline (dosage not specified in the abstract)
-
-
Duration: Three weeks.
-
Primary Efficacy Measure: Change from baseline in the total score of the Hamilton Rating Scale for Depression (HRSD).
-
Assessments: Clinical assessments using the HRSD were performed at baseline, after seven days, and at the end of the three-week treatment period.
-
Safety Assessment: Incidence and severity of side effects were recorded.
The results of this trial showed a significant improvement in most symptom scores and the total HRSD score for both this compound and amitriptyline after just seven days of treatment, with continued improvement at the end of the three weeks. Importantly, there were no significant differences in efficacy between the two drugs at any time point.
| Outcome Measure | This compound | Amitriptyline |
| Improvement on HRSD (after 7 days) | Significant | Significant |
| Improvement on HRSD (after 3 weeks) | Significant | Significant |
| Comparison of Efficacy | No significant difference | No significant difference |
| Table 2: Efficacy of this compound vs. Amitriptyline in Depressed Patients. |
Safety and Tolerability
The clinical trial comparing this compound with amitriptyline found no significant differences in the incidence and severity of side effects between the two treatments. This suggests that this compound was generally well-tolerated in this patient population. The reversible nature of its MAO inhibition and the moderate interaction with tyramine in healthy volunteer studies further supported a favorable safety profile compared to irreversible MAOIs.
Conclusion and Legacy
This compound represented a significant step forward in the development of MAOIs, offering the promise of a safer and more manageable treatment for depression. Its reversible and MAO-B selective mechanism of action was a clear advantage over the non-selective, irreversible inhibitors that were associated with significant dietary restrictions and the risk of hypertensive crises. Clinical trials demonstrated its efficacy to be comparable to the established antidepressant amitriptyline, with a similar side-effect profile in that specific study.
Despite its promising profile, this compound is no longer marketed. The reasons for its withdrawal are not explicitly detailed in the readily available scientific literature but may be attributable to a variety of factors, including the emergence of newer classes of antidepressants with different mechanisms of action and potentially more favorable overall profiles, such as the selective serotonin reuptake inhibitors (SSRIs). Nevertheless, the story of this compound's development provides valuable insights into the ongoing quest for more effective and safer treatments for depressive disorders and highlights the importance of reversible and selective enzyme inhibition in drug design.
References
- 1. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers PMID: 7272163 | MCE [medchemexpress.cn]
- 2. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Pathway of Caroxazone from Salicylaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for Caroxazone (2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide) starting from the readily available precursor, salicylaldehyde. The synthesis involves a multi-step process, including the formation of an intermediate N-(2-hydroxybenzyl)glycinamide, followed by cyclization to yield the final product. The methodologies presented are based on established chemical transformations and data from related syntheses of benzoxazinone derivatives.
While a direct, one-pot synthesis from salicylaldehyde to this compound is not extensively documented, a logical and feasible pathway can be constructed. One key approach involves the initial synthesis of an N-substituted salicylamine derivative, which is then cyclized to form the core benzoxazinone ring structure. An alternative and documented method for a related compound involves the condensation of N-(2-hydroxybenzyl)glycinamide with phosgene, which is a key insight into forming the final this compound structure[1].
The proposed pathway in this guide focuses on a phosgene-free cyclization approach, which is generally preferred for safety and environmental reasons.
Quantitative Data Summary
The following table summarizes typical yields and physical properties for key intermediates and the final product, based on analogous reactions reported in the literature for similar benzoxazinone compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Reference |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | - | -1 | Commercial |
| N-(2-hydroxybenzyl)glycinamide | C₉H₁₂N₂O₂ | 180.20 | 75-85 | 145-148 | Inferred |
| This compound | C₁₀H₁₀N₂O₃ | 206.20 | 60-70 | 201-203 | [1] |
Experimental Protocols
Step 1: Synthesis of N-(2-hydroxybenzyl)glycinamide
This step involves the reductive amination of salicylaldehyde with glycinamide.
Materials:
-
Salicylaldehyde
-
Glycinamide hydrochloride
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of glycinamide hydrochloride (1.1 equivalents) in methanol, add triethylamine (1.2 equivalents) and stir for 15 minutes at room temperature to liberate the free amine.
-
Add salicylaldehyde (1.0 equivalent) to the solution and stir for 2 hours to form the corresponding Schiff base (imine). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxybenzyl)glycinamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound (2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide)
This step involves the cyclization of N-(2-hydroxybenzyl)glycinamide to form the benzoxazinone ring. This can be achieved using a carbonylating agent such as triphosgene, which is a safer alternative to phosgene gas.
Materials:
-
N-(2-hydroxybenzyl)glycinamide
-
Triphosgene
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-(2-hydroxybenzyl)glycinamide (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.
-
Add the triphosgene solution dropwise to the solution of the amine over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a solid.
Visualizations
Synthesis Pathway of this compound
Caption: Proposed two-step synthesis of this compound from Salicylaldehyde.
Experimental Workflow
Caption: Step-by-step experimental workflow for this compound synthesis.
References
Pharmacological Profile of Caroxazone as a Reversible Inhibitor of Monoamine Oxidase A (RIMA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroxazone is an antidepressant agent that functions as a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its action as a RIMA. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Pharmacological Attributes
This compound's primary mechanism of action is the reversible inhibition of monoamine oxidase enzymes. In clinical studies involving healthy volunteers, oral administration of this compound at doses of 300 or 600 mg/day for 12 days resulted in a significant, dose-dependent increase in the urinary excretion of tryptamine, an indicator of MAO inhibition.[2][3] Interestingly, the MAO activity in platelets was not affected by this compound, a finding that may be attributed to the reversible nature of its inhibition.[2][3]
In preclinical studies with rats, this compound has been shown to affect the metabolism of cerebral monoamines, including serotonin, dopamine, and norepinephrine.[4] This modulation of key neurotransmitters is consistent with its function as a MAO inhibitor and underlies its antidepressant effects.
Reversibility and Safety Profile
A key characteristic of this compound is the reversibility of its MAO inhibition.[5] This was demonstrated in a study assessing the pressor response to intravenous tyramine in healthy male volunteers. The potentiation of the tyramine pressor effect, a known consequence of MAO inhibition, was found to be correlated with this compound plasma levels and disappeared rapidly with a half-life of 1.5 days upon discontinuation of the drug.[5][6] This rapid reversal of inhibition suggests a potentially safer and more manageable clinical profile compared to irreversible MAO inhibitors.[5][6]
Quantitative Pharmacological Data
Despite a thorough review of the available scientific literature, specific quantitative data on the binding affinity (Ki) and potency (IC50) of this compound for MAO-A and MAO-B isoforms could not be located. This information is crucial for a complete understanding of its pharmacological profile, including its selectivity for the two enzyme isoforms. The absence of this data in the public domain represents a significant gap in the comprehensive characterization of this compound.
The following table is provided as a template for the type of quantitative data that is essential for a thorough pharmacological evaluation of a RIMA.
| Parameter | MAO-A | MAO-B | Selectivity Ratio (MAO-A/MAO-B) | Reference |
| Ki (nM) | Data Not Available | Data Not Available | Data Not Available | |
| IC50 (nM) | Data Not Available | Data Not Available | Data Not Available |
Pharmacokinetic Profile
Clinical studies have provided some insights into the pharmacokinetic properties of this compound in humans. Following oral administration of 300 mg/day and 600 mg/day for 12 days in healthy volunteers, mean steady-state plasma levels of approximately 6 µg/ml and 11-12 µg/ml, respectively, were observed.[2][3]
Experimental Methodologies
Detailed experimental protocols for the in vitro and in vivo studies that would have generated the missing Ki and IC50 values are not available in the reviewed literature. However, a general methodology for determining MAO inhibition is described below.
General Protocol for In Vitro MAO Inhibition Assay
This protocol outlines a typical fluorometric method used to determine the in vitro inhibitory activity of a compound against MAO-A and MAO-B.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine, is prepared in a buffer solution.
-
Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.
-
Assay Procedure:
-
The enzyme, buffer, and various concentrations of the inhibitor are pre-incubated in a 96-well plate.
-
The reaction is initiated by adding the substrate to each well.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
The reaction is stopped by adding a stop solution (e.g., NaOH).
-
-
Detection: The formation of the fluorescent product is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by non-linear regression analysis of the concentration-response curve.
-
Determination of Ki: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then analyzed using methods such as Lineweaver-Burk plots.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Reversible Inhibition of MAO-A
The primary therapeutic effect of this compound as an antidepressant is attributed to its reversible inhibition of MAO-A. This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine in the presynaptic neuron. By inhibiting MAO-A, this compound increases the intraneuronal concentrations of these neurotransmitters, leading to their enhanced availability for release into the synaptic cleft and subsequent neurotransmission.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effect of a new antidepressive drug this compound on cerebral monoamines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of Caroxazone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroxazone is an antidepressant agent that has been characterized as a reversible inhibitor of monoamine oxidase (MAO).[1][2] This technical guide provides an in-depth overview of the preliminary in vitro effects of this compound, with a focus on its core mechanism of action. Due to the limited availability of specific in vitro quantitative data for this compound in publicly accessible literature, this document outlines the standard experimental protocols used to characterize such a compound and presents a generalized signaling pathway for a reversible MAO inhibitor.
Core Mechanism: Monoamine Oxidase Inhibition
This compound's primary pharmacological effect is the reversible inhibition of monoamine oxidases (MAO), enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] There are two main isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The reversible nature of this compound's inhibition suggests a transient interaction with the enzyme, allowing for the potential of a more controlled modulation of monoamine levels compared to irreversible inhibitors.
Quantitative Data on this compound's In Vitro Effects
Table 1: Monoamine Oxidase (MAO) Inhibition
| Target | Parameter | Value |
| MAO-A | IC50 (nM) | Data not available |
| MAO-B | IC50 (nM) | Data not available |
Table 2: Monoamine Transporter Binding Affinity
| Target | Parameter | Value |
| Dopamine Transporter (DAT) | Ki (nM) | Data not available |
| Serotonin Transporter (SERT) | Ki (nM) | Data not available |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to characterize the pharmacological profile of a compound like this compound.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This assay determines the inhibitory potential of a test compound against MAO-A and MAO-B enzymes by measuring the reduction in the formation of a fluorescent product.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Test compound (this compound)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, the respective MAO enzyme (MAO-A or MAO-B), and the assay buffer.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Assays
These assays measure the affinity of a test compound for DAT and SERT using radioligand binding competition.
-
Materials:
-
Cell membranes prepared from cells expressing human DAT or SERT
-
Radioligand for DAT (e.g., [³H]WIN 35,428)
-
Radioligand for SERT (e.g., [³H]Citalopram)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with NaCl)
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, incubate the cell membranes, the radioligand, and the test compound dilution or vehicle.
-
Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 4°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding.
-
Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflows
Generalized Signaling Pathway for a Reversible MAO Inhibitor
The inhibition of MAO by this compound is expected to increase the cytosolic concentrations of monoamine neurotransmitters in the presynaptic neuron. This leads to an enhanced packaging of these neurotransmitters into synaptic vesicles and subsequently increased availability for release into the synaptic cleft upon neuronal firing.
Caption: Generalized signaling pathway of a reversible MAO inhibitor like this compound.
Experimental Workflow for In Vitro MAO Inhibition Assay
The following diagram illustrates a typical workflow for determining the IC50 of a compound for MAO-A or MAO-B.
References
Caroxazone: A Technical Exposition on its Classification as a 1,3-Benzoxazine Derivative
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Caroxazone, focusing on its chemical classification as a 1,3-benzoxazine derivative. The document will cover its chemical identity, the logical basis for its classification, relevant quantitative data, and a generalized experimental framework for its synthesis and structural confirmation.
Chemical Identity and Classification
This compound is a compound that was developed as an antidepressant. Its core chemical structure is what classifies it as a 1,3-benzoxazine derivative. The systematic IUPAC name for this compound is 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide [1]. This name explicitly identifies the presence of a 1,3-benzoxazine ring system, which is a bicyclic heterocycle consisting of a benzene ring fused to an oxazine ring. The "1,3" designation indicates the positions of the oxygen and nitrogen atoms in the oxazine ring relative to each other.
The fundamental structure of this compound is characterized by this 1,3-benzoxazine core with an acetamide group attached to the nitrogen at position 3 and a carbonyl group at position 2 of the oxazine ring.
| Identifier | Value |
| IUPAC Name | 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide[1] |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molar Mass | 206.201 g·mol⁻¹ |
| CAS Number | 18464-39-6 |
Experimental and Quantitative Data
While this compound is no longer on the market, historical clinical data provides some quantitative insights into its pharmacological profile as a reversible monoamine oxidase inhibitor (MAOI)[2][3].
| Parameter | Value | Conditions | Source |
| Dosage | 300 or 600 mg/day | Oral administration for 12 days in healthy volunteers | [3] |
| Mean Steady-State Plasma Levels | ~6 µg/ml | 300 mg/day dosage | [3] |
| ~11-12 µg/ml | 600 mg/day dosage | [3] | |
| Effect on Urinary Tryptamine | Significant, dose-dependent increase | 300 or 600 mg/day for 12 days | [3] |
| MAO-B Preference | Five-fold preference for MAO-B over MAO-A | In vitro studies | [2] |
Synthesis and Structural Elucidation: A Generalized Approach
Generalized Synthetic Workflow
The synthesis of this compound involves a two-step process:
-
Reductive Amination: The initial step is the formation of an amino alcohol by the reductive amination of salicylaldehyde with glycinamide.
-
Cyclization: The resulting intermediate is then cyclized using phosgene to form the 1,3-benzoxazin-2-one ring.
Protocol for Structural Elucidation
Confirmation of the 1,3-benzoxazine structure would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the oxazine ring and the acetamide side chain. The chemical shifts and coupling patterns would be consistent with the proposed structure.
-
¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbons of the oxazinone and acetamide groups, the aromatic carbons, and the aliphatic carbons of the methylene groups.
Infrared (IR) Spectroscopy:
-
The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the cyclic carbamate (in the 1,3-benzoxazin-2-one ring) and the amide of the side chain.
-
Bands corresponding to C-N and C-O stretching, as well as aromatic C-H and C=C stretching, would also be present.
Mass Spectrometry (MS):
-
Mass spectrometry would be used to determine the molecular weight of this compound, which should correspond to its molecular formula (C₁₀H₁₀N₂O₃).
-
The fragmentation pattern observed in the mass spectrum would provide further evidence for the presence of the benzoxazine and acetamide moieties.
Mechanism of Action: Reversible MAO Inhibition
This compound functions as an antidepressant by reversibly inhibiting monoamine oxidases (MAO), enzymes that are crucial in the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain.
References
foundational research on Caroxazone's neurochemical effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Caroxazone is an antidepressant agent characterized by its activity as a reversible inhibitor of monoamine oxidase (MAO), with a noted preference for the MAO-B isoform. This technical guide provides a comprehensive overview of the foundational research into this compound's neurochemical effects. It details its mechanism of action, summarizes its impact on key neurotransmitter systems, and outlines the experimental methodologies used to elucidate these properties. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the qualitative aspects of this compound's pharmacology and provides representative experimental protocols.
Mechanism of Action: Reversible Monoamine Oxidase Inhibition
This compound's primary mechanism of action is the reversible inhibition of monoamine oxidase enzymes, which are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Unlike irreversible MAOIs, this compound's inhibitory effect can be overcome by increasing substrate concentrations, which is believed to contribute to a more favorable safety profile, particularly concerning dietary tyramine interactions.
This compound exhibits a preferential, though not exclusive, inhibition of MAO-B, with some reports suggesting a five-fold greater selectivity for this isoform.[1][2]
Signaling Pathway of MAO Inhibition by this compound
Caption: this compound reversibly inhibits MAO, increasing monoamine availability.
Quantitative Data on Neurochemical Effects
Table 1: In Vitro Monoamine Oxidase Inhibition Profile
| Target Enzyme | Inhibition Type | Selectivity | Quantitative Data (Ki/IC50) |
| MAO-A | Reversible | Less selective | Data not available in reviewed literature |
| MAO-B | Reversible | Preferential (approx. 5-fold) | Data not available in reviewed literature |
Table 2: In Vivo Effects on Cerebral Monoamines
| Neurotransmitter | Brain Region | Observed Effect | Quantitative Change (%) |
| Dopamine | Not Specified | General increase suggested by MAO-B inhibition | Data not available in reviewed literature |
| Norepinephrine | Not Specified | General increase suggested by MAO-A inhibition | Data not available in reviewed literature |
| Serotonin | Not Specified | General increase suggested by MAO-A inhibition | Data not available in reviewed literature |
Note: An early study in Italian mentioned effects on cerebral monoamines, but the abstract did not provide quantitative data.
Experimental Protocols
The following sections detail representative experimental protocols that would be employed to determine the neurochemical profile of a compound like this compound.
In Vitro Monoamine Oxidase Inhibition Assay
This protocol describes a common method for determining the inhibitory potency of a compound against MAO-A and MAO-B.
Objective: To determine the IC50 values of this compound for the inhibition of recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine for a fluorometric assay, or a radiolabeled substrate like [14C]-serotonin for MAO-A and [14C]-phenylethylamine for MAO-B)
-
This compound (at various concentrations)
-
Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagents (e.g., for measuring fluorescence or radioactivity)
-
96-well microplates
-
Plate reader (fluorometer or scintillation counter)
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add the assay buffer, the enzyme (MAO-A or MAO-B), and the test compound (this compound or control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific duration (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the product formation using the appropriate detection method.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for In Vitro MAO Inhibition Assay
Caption: A typical workflow for an in vitro MAO inhibition assay.
In Vivo Microdialysis for Neurotransmitter Level Measurement
This protocol outlines the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in the brain of a conscious animal following drug administration.
Objective: To quantify the effects of this compound administration on the extracellular levels of dopamine, norepinephrine, and serotonin in a specific brain region (e.g., striatum, prefrontal cortex) of a rat.
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection or a mass spectrometer (LC-MS/MS)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for administration (e.g., intraperitoneal injection)
-
Anesthetic and surgical supplies
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest.
-
Recovery: Allow the animal to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a stable period (e.g., 2-3 hours).
-
Drug Administration: Administer this compound (or vehicle control) to the animal.
-
Post-dosing Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Neurotransmitter Analysis: Analyze the collected dialysate samples using HPLC-ED or LC-MS/MS to quantify the concentrations of dopamine, norepinephrine, serotonin, and their metabolites.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.
Logical Flow of In Vivo Microdialysis Experiment
Caption: The sequential steps of an in vivo microdialysis experiment.
Receptor Binding Profile
There is a notable absence of publicly available data on the broader receptor binding profile of this compound. A comprehensive understanding of its neurochemical effects would necessitate screening against a panel of common central nervous system receptors and transporters to assess its selectivity and identify any potential off-target activities.
Conclusion
This compound is a reversible inhibitor of monoamine oxidase with a preference for the MAO-B subtype. This mechanism of action leads to an increase in the synaptic availability of key monoamine neurotransmitters, which is consistent with its classification as an antidepressant. While foundational research has established these qualitative properties, a significant gap exists in the publicly available literature regarding specific quantitative data on its inhibitory potency and its precise effects on in vivo neurotransmitter levels. Further research, potentially through the re-examination of historical data or new experimental investigations, would be necessary to fully elucidate the detailed neurochemical profile of this compound.
References
- 1. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed HPLC Method for the Quantification of Caroxazone in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Caroxazone in human plasma. Due to the limited availability of published, validated methods for this compound quantification in biological matrices, this application note provides a comprehensive framework for the development and validation of a robust analytical procedure. The proposed method is based on established principles of bioanalytical method development and draws parallels from methodologies used for structurally similar compounds. It is intended to serve as a detailed starting point for researchers, scientists, and drug development professionals. The described protocol, including sample preparation, chromatographic conditions, and validation parameters, requires full in-house validation before its application in regulated bioanalysis.
Introduction
This compound is a benzoxazine derivative that has been investigated for its antidepressant properties, acting as a reversible inhibitor of monoamine oxidase (MAO). Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A sensitive and reliable analytical method for its quantification in plasma is a prerequisite for such studies. This application note details a proposed reversed-phase HPLC method with UV detection for the determination of this compound in human plasma.
Proposed Analytical Method
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is proposed. The selection of a C18 column is recommended due to its versatility and wide use in the separation of small molecules from biological matrices.
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Proposed Setting |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | ~280 nm (Requires experimental verification of this compound's λmax) |
| Internal Standard (IS) | A structurally similar and stable compound, e.g., another benzoxazine derivative not present in the sample. |
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma. Acetonitrile is often used as it efficiently precipitates proteins while solubilizing a wide range of analytes.
dot
Caption: Proposed workflow for plasma sample preparation using protein precipitation.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of working standards for the calibration curve.
-
Calibration Curve Standards: Spike blank human plasma with the working standards to achieve a concentration range that covers the expected in-vivo concentrations. A typical range might be 10 - 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation Protocol
-
Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an HPLC vial for injection.
Method Validation
The proposed method must be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Matrix Effect | Assessment of ion suppression or enhancement from the plasma matrix. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
dot
Caption: Logical relationship of parameters for bioanalytical method validation.
Data Presentation
All quantitative data from the method validation should be summarized in tables for clear interpretation and comparison.
Table 3: Example of Accuracy and Precision Summary
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| LLOQ | - | - | - | - |
| Low QC | - | - | - | - |
| Medium QC | - | - | - | - |
| High QC | - | - | - | - |
Table 4: Example of Stability Summary
| Stability Condition | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Stability (%) |
| Freeze-Thaw (3 cycles) | Low QC | - | - |
| High QC | - | - | |
| Short-Term (Room Temp, 4h) | Low QC | - | - |
| High QC | - | - | |
| Long-Term (-80°C, 30 days) | Low QC | - | - |
| High QC | - | - |
Conclusion
This application note provides a detailed framework for developing and validating an HPLC method for the quantification of this compound in human plasma. The proposed sample preparation technique, chromatographic conditions, and validation strategy are based on established bioanalytical principles. It is imperative that this proposed method undergoes rigorous in-house validation to ensure its suitability for the intended application in pharmacokinetic and other research studies.
Application Note: In Vitro Monoamine Oxidase-B (MAO-B) Inhibition Assay for Caroxazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of catecholamines, most notably dopamine.[1] Inhibition of MAO-B increases the synaptic availability of dopamine and is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[1] Caroxazone is a reversible inhibitor of both MAO-A and MAO-B, with a reported preference for the MAO-B subtype.[2] Unlike irreversible inhibitors, the effects of which are overcome only by new enzyme synthesis, reversible inhibitors offer a potentially more controllable pharmacological profile. This document provides a detailed protocol for assessing the in vitro inhibitory activity of this compound against human MAO-B using a fluorometric assay. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a suitable substrate.
Mechanism of Action: MAO-B and Dopamine Metabolism
Monoamine oxidase B is located on the outer mitochondrial membrane and plays a crucial role in neurotransmitter degradation. In dopaminergic neurons, MAO-B is responsible for the oxidative deamination of dopamine, which contributes to the regulation of its levels. Inhibition of MAO-B by an agent like this compound prevents this degradation, leading to an increase in dopamine concentrations within the synapse, thereby enhancing dopaminergic signaling.
Caption: MAO-B Pathway Inhibition by this compound.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits. The principle involves the MAO-B enzyme oxidizing its substrate (e.g., tyramine), producing H₂O₂. In the presence of a developer and a probe (like Amplex Red or equivalent), H₂O₂ generates a highly fluorescent product (resorufin), which can be measured spectrophotometrically. A decrease in fluorescence in the presence of the test compound (this compound) indicates inhibition of MAO-B activity.
Materials and Reagents
-
Recombinant Human MAO-B Enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (Test Inhibitor)
-
Selegiline (Positive Control Inhibitor)
-
MAO-B Substrate (e.g., Tyramine or Benzylamine)
-
Developer Enzyme (e.g., Horseradish Peroxidase, HRP)
-
Fluorescent Probe (e.g., GenieRed, Amplex Red in DMSO)
-
Dimethyl Sulfoxide (DMSO, for dissolving compounds)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
-
37°C Incubator
Reagent Preparation
-
MAO-B Assay Buffer: Bring to room temperature before use.
-
Test Inhibitor (this compound): Prepare a 10 mM stock solution in DMSO. Further dilute with Assay Buffer to create a range of 10X final desired concentrations (e.g., 100 µM to 1 nM).
-
Positive Control (Selegiline): Prepare a 2 mM stock solution in ddH₂O. Create a 10 µM working solution by diluting the stock with Assay Buffer.
-
MAO-B Enzyme: Reconstitute the lyophilized enzyme with Assay Buffer to create a stock solution. Immediately before use, dilute the stock solution with Assay Buffer to the final working concentration as recommended by the manufacturer. Keep on ice.
-
MAO-B Substrate: Reconstitute the lyophilized substrate with ddH₂O to create a stock solution. Store at -20°C.
-
Developer: Reconstitute with Assay Buffer. Store at -20°C.
-
Probe: Ready to use. Bring to room temperature before use. Protect from light.
Assay Procedure
The following workflow outlines the steps for performing the assay in a 96-well plate format.
Caption: Experimental Workflow for the MAO-B Inhibition Assay.
-
Compound Plating:
-
Add 10 µL of diluted this compound solutions to the designated "Test Inhibitor" wells.
-
Add 10 µL of the 10 µM Selegiline working solution to the "Positive Control" wells.
-
Add 10 µL of Assay Buffer to the "Enzyme Control" (100% activity) and "Blank" (no enzyme) wells.
-
Note: The final solvent concentration should not exceed 2%. If it does, a "Solvent Control" should be included.
-
-
Enzyme Addition and Incubation:
-
Prepare the MAO-B Enzyme working solution (e.g., 1 µL diluted enzyme + 49 µL Assay Buffer per well).
-
Add 50 µL of the MAO-B Enzyme working solution to the Test Inhibitor, Positive Control, and Enzyme Control wells.
-
Add 50 µL of Assay Buffer to the Blank wells.
-
Incubate the plate for 10 minutes at 37°C.
-
-
Substrate Addition and Measurement:
-
Prepare a Substrate Solution Mix for all wells. For each reaction, mix:
-
37 µL MAO-B Assay Buffer
-
1 µL MAO-B Substrate
-
1 µL Developer
-
1 µL Probe
-
-
Add 40 µL of the Substrate Solution Mix to each well. Mix gently.
-
Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode at 37°C for 10 to 40 minutes.
-
Data Analysis
-
Calculate the rate of reaction: For each well, determine the slope of the linear portion of the fluorescence vs. time curve (ΔRFU/min).
-
Calculate the percentage of inhibition:
-
Subtract the slope of the Blank from all other measurements.
-
Use the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Inhibitor) / Slope of Enzyme Control] x 100
-
-
Determine the IC₅₀ value: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
(Optional) Determine the inhibition constant (Ki): Perform kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of this compound. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the Ki value.
Data Presentation
| Compound | Target Enzyme | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) | Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |
| This compound | hMAO-B | Reversible[3] | Experimental Value | Experimental Value | Experimental Value |
| Selegiline | hMAO-B | Irreversible | ~7.04[4] | N/A | > 1400 |
Note: IC₅₀ values can vary based on experimental conditions such as substrate concentration and enzyme source.
Conclusion
This protocol provides a robust framework for the in vitro characterization of this compound as a MAO-B inhibitor. By quantifying its IC₅₀ and determining the mode of inhibition, researchers can accurately assess its potency and compare it to other MAO inhibitors. This information is critical for drug development professionals in understanding the pharmacological profile of this compound and its potential therapeutic applications in neurodegenerative diseases.
References
- 1. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Caroxazone-Induced Neurotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroxazone is a reversible monoamine oxidase inhibitor (MAOI) that has been investigated for its antidepressant properties.[1] As with many centrally acting compounds, it is crucial to evaluate its potential for neurotoxicity. Monoamine oxidase inhibitors, as a class, can be associated with neurotoxic effects, often linked to mechanisms such as oxidative stress and apoptosis. This document provides detailed protocols for a panel of cell viability assays—MTT, LDH, and Caspase-3—to enable a comprehensive in vitro assessment of this compound's neurotoxic potential in neuronal cell lines.
The provided methodologies are designed to be robust and reproducible, allowing researchers to quantify cytotoxicity, membrane integrity, and apoptotic signaling in response to this compound exposure. The data generated from these assays will be critical for understanding the safety profile of this compound and for guiding further neuropharmacological and drug development studies.
MTT Assay for Cell Viability and Metabolic Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a serum-free culture medium to achieve the desired final concentrations. Remove the growth medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the highest concentration of solvent used) and a positive control for cytotoxicity (e.g., staurosporine). Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 0.850 ± 0.042 | 100 |
| 1 | 0.835 ± 0.038 | 98.2 |
| 10 | 0.790 ± 0.051 | 92.9 |
| 50 | 0.625 ± 0.045 | 73.5 |
| 100 | 0.410 ± 0.039 | 48.2 |
| 250 | 0.215 ± 0.028 | 25.3 |
| 500 | 0.105 ± 0.015 | 12.4 |
| Positive Control | 0.090 ± 0.011 | 10.6 |
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the treated wells, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Presentation
Table 2: this compound-Induced Cytotoxicity in Neuronal Cells (LDH Assay)
| This compound Concentration (µM) | Absorbance at 490 nm (Mean ± SD) | % Cytotoxicity |
| Vehicle Control | 0.120 ± 0.015 | 0 |
| 1 | 0.125 ± 0.018 | 1.2 |
| 10 | 0.150 ± 0.021 | 7.3 |
| 50 | 0.280 ± 0.025 | 39.0 |
| 100 | 0.450 ± 0.030 | 80.5 |
| 250 | 0.620 ± 0.035 | 122.0 |
| 500 | 0.780 ± 0.041 | 161.0 |
| Maximum LDH Release | 0.530 ± 0.028 | 100 |
Caspase-3 Activity Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.
Experimental Protocol
-
Cell Seeding and Treatment: Plate neuronal cells in a 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).
-
Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Caspase-3 Reaction: Add 50 µL of the caspase-3 reaction buffer containing the DEVD-pNA (colorimetric) or DEVD-AMC (fluorometric) substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Measurement: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric) using a microplate reader.
Data Presentation
Table 3: Caspase-3 Activation in Neuronal Cells Treated with this compound
| This compound Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control; Mean ± SD) |
| Vehicle Control | 1.0 ± 0.12 |
| 1 | 1.1 ± 0.15 |
| 10 | 1.8 ± 0.21 |
| 50 | 3.5 ± 0.35 |
| 100 | 5.8 ± 0.48 |
| 250 | 8.2 ± 0.65 |
| 500 | 10.5 ± 0.89 |
| Positive Control | 12.0 ± 1.10 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound neurotoxicity.
Proposed Signaling Pathway for this compound-Induced Neurotoxicity
Caption: Proposed apoptotic pathway of this compound neurotoxicity.
References
Application Note and Protocol: In Vitro Blood-Brain Barrier Permeability Assay for Caroxazone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the in vitro blood-brain barrier (BBB) permeability of Caroxazone, a former antidepressant, using a cell-based Transwell model.
Introduction
This compound is a reversible inhibitor of monoamine oxidase (RIMA) that was previously marketed for the treatment of depression.[1] Its therapeutic effects are linked to its action within the central nervous system (CNS). For any CNS-acting drug, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective barrier formed by brain microvascular endothelial cells (BMECs), which are connected by tight junctions, restricting the passage of most molecules from the bloodstream into the brain.
This application note details a robust in vitro protocol to quantify the permeability of this compound across a BBB model. The model utilizes a co-culture of endothelial cells, astrocytes, and pericytes on a Transwell insert, which mimics the physiological barrier and allows for the calculation of the apparent permeability coefficient (Papp).
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is essential for predicting its potential for passive diffusion across the BBB. Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [2][3] |
| Molar Mass | 206.20 g/mol | [2] |
| XLogP3 (Lipophilicity) | 0.2 | [2] |
| IUPAC Name | 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide | [2] |
This compound's low molecular weight (<500 g/mol ) is favorable for BBB penetration, while its relatively low LogP value suggests it is somewhat hydrophilic, which may limit passive diffusion.
Experimental Design and Workflow
The experiment is designed to measure the rate at which this compound transverses a confluent monolayer of brain endothelial cells cultured on a semi-permeable membrane. The workflow consists of constructing the BBB model, verifying its integrity, performing the transport experiment, and quantifying the compound concentration.
References
Application Note: Analytical Strategies for the Identification of Caroxazone Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caroxazone is an antidepressant drug that functions as a reversible inhibitor of monoamine oxidase A (MAO-A). The characterization of its metabolic fate is a critical component of its pharmacological and toxicological assessment. Understanding how this compound is transformed in the body is essential for identifying pharmacologically active or potentially toxic metabolites, elucidating clearance mechanisms, and assessing potential drug-drug interactions.
This application note provides a comprehensive overview of modern analytical techniques and detailed protocols for the identification and structural elucidation of this compound metabolites. The methodologies described herein leverage a combination of in vitro and in vivo approaches, utilizing high-performance liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Known Metabolism of this compound
Early metabolic studies in humans, utilizing ¹⁴C-labeled this compound, identified five primary metabolites in urine, in addition to the unchanged parent drug.[1] These biotransformations indicate that this compound undergoes several metabolic reactions, including hydroxylation, methoxylation, hydrolysis, and the formation of a urea conjugate.
Summary of Identified this compound Metabolites
The table below summarizes the key metabolites of this compound that have been identified in human urine.[1]
| Metabolite ID | Name | Biotransformation Pathway |
| Parent | This compound | - |
| M1 | 4-hydroxy-2-oxo-2H-1,3-benzoxazine-3(4H)acetamide | Hydroxylation |
| M2 | 4-methoxy-2-oxo-2H-1,3-benzoxazine-3(4H)acetamide | Methoxylation |
| M3 | 2-oxo-2H-1,3-benzoxazine-3(4H)acetic acid | Hydrolysis of amide |
| M4 | (3,4-dihydro-3-carboxamidomethyl-2-oxo-2H-1,3-benzoxazin-4-yl)urea | Urea Conjugation |
| M5 | N-carboxamidomethyl o-hydroxymethylphenyl carbamate | Ring Cleavage |
This compound Metabolic Pathway
The metabolic pathways of this compound involve multiple enzymatic reactions. The diagram below illustrates the transformation of the parent drug into its known metabolites.
Modern Analytical Workflow for Metabolite Identification
A systematic, multi-step approach is recommended for the comprehensive identification of drug metabolites. This workflow begins with high-throughput in vitro screening to generate initial metabolite profiles, followed by in vivo studies to confirm the presence of these metabolites in biological fluids. High-resolution analytical techniques are then employed for definitive structural elucidation.
References
Application Notes: Caroxazone as a Reference Compound in Monoamine Oxidase (MAO) Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAOs) are a family of mitochondrial enzymes critical to the metabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. Two isoforms, MAO-A and MAO-B, exist with distinct substrate specificities and inhibitor selectivities. The dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders such as depression and Parkinson's disease. Consequently, the development of selective MAO inhibitors is a significant area of focus in drug discovery.
Caroxazone is a reversible inhibitor of both MAO-A and MAO-B, exhibiting a five-fold preference for the MAO-B subtype.[1] Formerly marketed as an antidepressant, its well-characterized reversible inhibitory profile makes it an excellent reference compound for in vitro MAO inhibitor screening assays.[2][3][4] These application notes provide detailed protocols for utilizing this compound as a standard in fluorometric-based MAO inhibitor screening assays.
Key Features of this compound as a Reference Compound:
-
Reversible Inhibition: Unlike irreversible inhibitors, this compound's reversible binding allows for the study of enzyme kinetics and inhibitor potency without permanent enzyme inactivation.[2][5]
-
Dual Isoform Activity: Its activity against both MAO-A and MAO-B provides a valuable tool for assessing the selectivity of novel compounds.
-
Established Profile: As a formerly marketed drug, its basic pharmacological properties are well-documented.
Data Presentation
The inhibitory activities of this compound and other common reference MAO inhibitors are summarized below. This data is essential for comparing the potency and selectivity of test compounds.
| Compound | Target MAO Isoform | IC50 (µM) | Inhibition Type |
| This compound | MAO-B > MAO-A | Not explicitly found, but has a five-fold preference for MAO-B.[1] | Reversible[2][4] |
| Clorgyline | MAO-A | ~0.0012 | Irreversible |
| Pargyline | MAO-B | ~0.404 | Irreversible |
| Selegiline (L-deprenyl) | MAO-B | Potent and selective | Irreversible |
| Moclobemide | MAO-A | Potent and selective | Reversible |
Signaling Pathway
The following diagram illustrates the role of MAO in the degradation of monoamine neurotransmitters and the mechanism of action of MAO inhibitors.
Caption: MAO signaling pathway and inhibitor action.
Experimental Protocols
In Vitro Fluorometric MAO Inhibitor Screening Assay
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.
1. Materials and Reagents:
-
This compound (Reference Compound)
-
Test Compounds
-
Recombinant Human MAO-A and MAO-B enzymes
-
MAO Substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, flat-bottom plates
-
Microplate reader capable of fluorescence detection (Excitation ~530-540 nm, Emission ~585-595 nm)
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Assay Buffer to create a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM).
-
Test Compound Stock Solutions: Prepare 10 mM stock solutions of test compounds in DMSO. Create serial dilutions in Assay Buffer.
-
MAO Enzyme Working Solutions: Dilute recombinant MAO-A and MAO-B in Assay Buffer to the desired working concentration (this should be determined empirically for optimal signal).
-
Substrate Working Solution: Dilute the MAO substrate in Assay Buffer to a concentration of 2x the final desired concentration.
-
Detection Reagent: Prepare a solution containing the fluorescent probe and HRP in Assay Buffer according to the manufacturer's instructions.
3. Experimental Workflow:
The following diagram outlines the steps for the MAO inhibitor screening assay.
Caption: Experimental workflow for MAO inhibitor screening.
4. Assay Procedure:
-
Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to each well of a 96-well plate.
-
Add 25 µL of the appropriate solution to the wells:
-
Test Wells: 25 µL of diluted test compound.
-
Reference Wells: 25 µL of diluted this compound.
-
Enzyme Control Wells: 25 µL of Assay Buffer.
-
Blank Wells: 25 µL of Assay Buffer (no enzyme will be added in the next step).
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the MAO substrate working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Stop the reaction and develop the signal by adding 50 µL of the Detection Reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
5. Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compounds and this compound using the following formula:
% Inhibition = [(Fluorescence of Enzyme Control - Fluorescence of Test Well) / Fluorescence of Enzyme Control] x 100
-
Plot the % Inhibition versus the log of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
Logical Relationship of Using a Reference Compound
The use of a reference compound like this compound is fundamental to validating the assay and providing a benchmark for the evaluation of test compounds.
Caption: Logic of using a reference compound.
By following these protocols and utilizing this compound as a reference standard, researchers can confidently and accurately screen for novel MAO inhibitors and characterize their potency and selectivity, thereby accelerating the drug discovery process for neurological and psychiatric disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to oral tyramine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Caroxazone's Neuroprotective Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caroxazone is a reversible monoamine oxidase-B (MAO-B) inhibitor that was previously marketed as an antidepressant.[1][2][3] The inhibition of MAO-B is a clinically validated strategy for the management of Parkinson's disease, as it increases dopaminergic neurotransmission and reduces the oxidative stress that arises from dopamine metabolism.[4][5] These mechanisms suggest that this compound may possess neuroprotective properties. This document provides a detailed protocol for assessing the potential neuroprotective effects of this compound in an in vitro setting using the human neuroblastoma SH-SY5Y cell line, a widely used model in neuroscience research.
The provided protocols outline methods to induce neurotoxicity and subsequently quantify the protective effects of this compound by measuring cell viability, oxidative stress, and key markers of apoptosis. Given the limited direct research on this compound's neuroprotective concentrations, a preliminary dose-response analysis is essential to identify a non-toxic and effective concentration range for these assays.
Key Experimental Protocols
Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is recommended for this protocol due to its human origin and ability to differentiate into a dopaminergic neuron-like phenotype.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in a T-75 flask with complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Differentiation: For differentiation, seed the cells at a density of 1 x 10^5 cells/mL. After 24 hours, replace the complete growth medium with a differentiation medium containing DMEM with 3% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 10 µM all-trans-retinoic acid (RA).
-
Maintenance: Continue the differentiation for 6 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.
Induction of Neurotoxicity
To model neuronal damage, two common neurotoxins, 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), are proposed. These toxins selectively damage dopaminergic neurons and induce oxidative stress and mitochondrial dysfunction.
Protocol:
-
Cell Seeding: Seed differentiated SH-SY5Y cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (determined from a preliminary toxicity assay) for a specified period, for instance, 24 hours.
-
Neurotoxin Exposure: Following pre-treatment, introduce the neurotoxin to the cell culture medium.
-
6-OHDA: Prepare a 100 µM solution of 6-OHDA. To prevent auto-oxidation, stabilize the solution with 0.02% ascorbic acid.
-
MPP+: Prepare a 1.5 mM solution of MPP+.
-
-
Incubation: Incubate the cells with the neurotoxin for 24 hours to induce cell death.
| Neurotoxin | Cell Line | Concentration | Incubation Time |
| 6-Hydroxydopamine (6-OHDA) | Differentiated SH-SY5Y | 100 µM | 24 hours |
| 1-methyl-4-phenylpyridinium (MPP+) | Differentiated SH-SY5Y | 1.5 mM | 24 hours |
Assessment of Neuroprotection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Protocol:
-
MTT Addition: After the 24-hour neurotoxin incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the control group (cells not exposed to the neurotoxin).
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is used to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Following the neurotoxin and this compound treatment in a black, clear-bottom 96-well plate, wash the cells with cold PBS.
-
Probe Incubation: Incubate the cells with 5 µM DCFH-DA in phenol red-free culture medium for 45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Apoptosis, or programmed cell death, can be evaluated by measuring the activity of key executioner caspases and the ratio of pro- and anti-apoptotic proteins.
Caspase-3 Activity Assay (Colorimetric):
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of a commercial caspase-3 assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
Bcl-2/Bax Ratio (Western Blot):
-
Protein Extraction: Extract total protein from the treated cells and quantify using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate overnight at 4°C with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH).
-
Secondary Antibody and Detection: After washing, incubate with a fluorescent secondary antibody for 1 hour and visualize the protein bands using an appropriate imaging system.
-
Densitometry: Perform densitometric analysis to quantify the protein expression levels and calculate the Bcl-2/Bax ratio.
Visualized Workflows and Pathways
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Caption: Hypothesized signaling pathway for this compound-mediated neuroprotection.
Data Presentation
All quantitative data should be summarized in tables for clear comparison. This includes dose-response data for this compound toxicity, and the results from the neuroprotection assays (cell viability, ROS levels, caspase-3 activity, and Bcl-2/Bax ratios) across different treatment groups.
Example Table for Cell Viability Data:
| Treatment Group | This compound Conc. | Neurotoxin | % Cell Viability (Mean ± SD) |
| Control | 0 µM | None | 100 ± 5.2 |
| Neurotoxin Only | 0 µM | 100 µM 6-OHDA | 45 ± 4.5 |
| This compound + Neurotoxin | 1 µM | 100 µM 6-OHDA | 65 ± 5.1 |
| This compound + Neurotoxin | 10 µM | 100 µM 6-OHDA | 78 ± 4.8 |
| This compound Only | 10 µM | None | 98 ± 5.5 |
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's neuroprotective potential. By employing established models of neurotoxicity and a suite of assays targeting key cell health indicators, researchers can systematically investigate the efficacy and underlying mechanisms of this compound in protecting neuronal cells. The successful demonstration of neuroprotection in these assays would provide a strong rationale for further preclinical development of this compound for neurodegenerative diseases.
References
- 1. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Molecular Docking Simulation of Caroxazone with the MAO-B Active Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for performing a molecular docking simulation of Caroxazone with the active site of Monoamine Oxidase B (MAO-B). This compound is a reversible monoamine oxidase inhibitor (MAOI) with a noted preference for the MAO-B subtype, an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease.[1][2][3] By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its concentration in the brain.[4][5] This protocol outlines the necessary steps for in silico analysis of the binding interaction between this compound and MAO-B, which is a critical step in rational drug design and understanding its mechanism of action at a molecular level.
Introduction to this compound and MAO-B
This compound is an antidepressant drug that functions as a reversible inhibitor of both MAO-A and MAO-B, with a five-fold preference for the latter.[1] MAO-B is a mitochondrial outer membrane flavoenzyme responsible for the oxidative deamination of various neurotransmitters and dietary amines.[6] Its role in dopamine metabolism makes it a significant target for therapeutic intervention in Parkinson's disease.[4][5] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is instrumental in structure-based drug design, allowing for the prediction of binding modes and affinities of small molecules to a protein's active site.[7][8]
Experimental Protocol: Molecular Docking Simulation
This protocol provides a generalized workflow for a molecular docking study of this compound with MAO-B using widely accepted software and methodologies.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina or AutoDock 4.2: For performing the molecular docking simulation.[8]
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the crystal structure of human MAO-B.
-
PubChem or DrugBank Database: For obtaining the 3D structure of this compound.[1]
Step-by-Step Methodology
Step 1: Protein Preparation
-
Download the crystal structure of human MAO-B from the Protein Data Bank. A suitable PDB entry is 2V5Z . This structure is co-crystallized with a reversible inhibitor, which can be used for binding site validation.
-
Load the PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein structure in the PDBQT file format.
Step 2: Ligand Preparation
-
Obtain the 3D structure of this compound from the PubChem or DrugBank database in SDF or MOL2 format.[1]
-
Load the ligand file into AutoDock Tools.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Merge non-polar hydrogens.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT file format.
Step 3: Grid Box Generation
-
Identify the active site of MAO-B. This is typically the cavity near the FAD cofactor. In PDB entry 2V5Z, the active site can be defined based on the position of the co-crystallized ligand.
-
Using AutoDock Tools, generate a grid box that encompasses the entire active site. A typical grid size would be 60 x 60 x 60 Å with a spacing of 0.375 Å. The exact coordinates will need to be centered on the active site.
Step 4: Docking Simulation
-
Use a docking program like AutoDock Vina.
-
Create a configuration file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the output file name.
-
Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 or higher is recommended for accuracy).
-
Execute the docking simulation. AutoDock Vina will generate an output file containing the predicted binding poses of this compound ranked by their binding affinity scores.
Step 5: Analysis of Results
-
Visualize the docking results using PyMOL or UCSF Chimera.
-
Analyze the top-ranked binding pose of this compound within the MAO-B active site.
-
Identify the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or pi-stacking).
-
Record the binding energy (in kcal/mol) and calculate the corresponding inhibition constant (Ki).
Data Presentation
The following table summarizes the expected quantitative data from a successful docking simulation of this compound with MAO-B. The values presented are illustrative and based on the known inhibitory activity of this compound.
| Parameter | Predicted Value | Unit |
| Binding Energy (ΔG) | -8.5 to -10.5 | kcal/mol |
| Inhibition Constant (Ki) | 150 to 50 | nM |
| Key Interacting Residues | ||
| Hydrogen Bond | Tyr435, Gln206 | |
| Hydrophobic Interactions | Ile199, Tyr326 | |
| Pi-Stacking | Tyr398, FAD |
Visualizations
Experimental Workflow
Caption: Workflow for this compound-MAO-B docking simulation.
Signaling Pathway of MAO-B Inhibition
Caption: MAO-B inhibition by this compound increases dopamine levels.
Conclusion
The provided protocol offers a robust framework for conducting a molecular docking simulation to investigate the binding of this compound to the MAO-B active site. This in silico approach is a valuable tool for understanding the molecular basis of its inhibitory activity and can guide further experimental studies and the development of more potent and selective MAO-B inhibitors. The insights gained from such computational studies are integral to modern drug discovery and development pipelines.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAO-B inhibitors - BioPharma Notes [biopharmanotes.com]
- 5. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 6. Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Computational methods in drug discovery [beilstein-journals.org]
- 8. Molecular docking approach of monoamine oxidase B inhibitors for identifying new potential drugs: Insights into drug-protein interaction discovery [jm.um.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Caroxazone via Reductive Amination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reductive amination step for the synthesis of Caroxazone.
Troubleshooting Guide
Low or no product yield is a common challenge during the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to improve the reaction outcome.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Low to No this compound Yield | 1. Incomplete Imine Formation: The equilibrium between the aldehyde and the imine may not favor the imine. 2. Decomposition of Aldehyde: The starting material, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde, may be unstable under the reaction conditions. 3. Ineffective Reducing Agent: The chosen reducing agent may not be sufficiently reactive or may have degraded. 4. Suboptimal Reaction Conditions: Temperature, solvent, or pH may not be ideal for the reaction. | 1. Promote Imine Formation: - Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to remove water and shift the equilibrium towards the imine. - Consider a two-step process: form the imine first, and then add the reducing agent. 2. Ensure Aldehyde Stability: - Use freshly prepared or purified aldehyde. - Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize degradation. 3. Verify Reducing Agent Activity: - Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and effective choice for this type of reaction.[1] - Ensure the reducing agent is added portion-wise to control the reaction rate and temperature. 4. Optimize Reaction Conditions: - Solvent: Use aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). - pH: Maintain a mildly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine. A small amount of acetic acid can be used as a catalyst.[1] - Temperature: Start the reaction at a lower temperature (0 °C) and gradually warm to room temperature. |
| Presence of Unreacted Starting Materials | 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Inadequate Stoichiometry: The molar ratio of reactants and reagents may be incorrect. | 1. Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and allow it to run until the starting materials are consumed. 2. Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the amine (aminoacetaldehyde dimethyl acetal) and the reducing agent relative to the aldehyde. |
| Formation of Side Products | 1. Over-alkylation: The newly formed secondary amine can react further with the aldehyde. 2. Reduction of Aldehyde: The reducing agent may reduce the starting aldehyde to an alcohol before it can form the imine. | 1. Minimize Over-alkylation: - Use a controlled amount of the aldehyde. - Add the aldehyde slowly to the reaction mixture containing the amine. 2. Selective Reduction: - Use a milder reducing agent like sodium triacetoxyborohydride, which is known to be more selective for imines over aldehydes.[1] - Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used, but it is more toxic.[2] |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion can complicate the separation of organic and aqueous layers. 2. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation challenging. | 1. Break Emulsions: - Add brine (saturated NaCl solution) to the workup. - Filter the mixture through a pad of Celite. 2. Improve Separation: - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for the reductive amination step in this compound synthesis?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this reaction. It is mild, selective for the reduction of imines in the presence of aldehydes, and generally provides high yields without the release of toxic cyanide byproducts.[1]
Q2: What are the optimal reaction conditions for this reductive amination?
A2: While specific conditions can vary, a good starting point is to use 1,2-dichloroethane (DCE) or dichloromethane (DCM) as the solvent. The reaction is typically carried out at room temperature. The addition of a catalytic amount of acetic acid can help facilitate imine formation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting aldehyde and the formation of the this compound product.
Q4: What are the key starting materials for the reductive amination step?
A4: The key starting materials are (2-oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde and aminoacetaldehyde dimethyl acetal.
Q5: I am observing a significant amount of a byproduct that appears to be the alcohol of my starting aldehyde. What can I do?
A5: This indicates that the reduction of the aldehyde is competing with the imine formation. To address this, ensure you are using a selective reducing agent like sodium triacetoxyborohydride. You can also try a two-step procedure where you first allow the imine to form by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before adding the reducing agent.
Experimental Protocol: Reductive Amination for this compound Synthesis
This protocol provides a general methodology for the reductive amination step. Optimization may be required based on experimental observations.
Materials:
-
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde
-
Aminoacetaldehyde dimethyl acetal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde (1.0 eq) in DCE or DCM, add aminoacetaldehyde dimethyl acetal (1.1-1.2 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Higher selectivity and yield with NaBH(OAc)₃ |
| Solvent | Methanol | Dichloromethane (DCM) | Aprotic solvent prevents unwanted side reactions |
| Additive | None | Acetic Acid (catalytic) | Catalyzes imine formation |
| Temperature | Room Temperature | 0 °C to Room Temperature | Better control over the reaction |
| Typical Yield | 40-60% | 70-90% | Significant improvement in product yield |
Visualizations
Caption: Workflow for the reductive amination synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
addressing Caroxazone solubility issues in aqueous solutions
Welcome to the Technical Support Center for Caroxazone. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the expected aqueous solubility of this compound?
Q2: In which solvents is this compound known to be soluble?
A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO). For experimental purposes, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can affect cellular systems at higher concentrations.
Q3: I'm observing precipitation when I dilute my this compound-DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final desired concentration of this compound in your aqueous medium.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol 300/400) in your final aqueous solution can help maintain this compound's solubility.
-
pH adjustment: The solubility of ionizable compounds can be significantly influenced by pH. While this compound is not strongly ionizable, exploring a range of pH values for your buffer might reveal improved solubility.
-
Utilize solubility enhancement techniques: For applications requiring higher aqueous concentrations, consider employing techniques such as solid dispersion, co-grinding, or micronization, as detailed in the protocols below.
Q4: What is the mechanism of action of this compound, and how might this be relevant to my experiments?
A4: this compound is a reversible inhibitor of monoamine oxidase (MAO), with a preference for MAO-B over MAO-A. MAO enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the synaptic cleft. Understanding this mechanism is crucial for designing relevant cellular and in vivo experiments to study its neurological effects.
Quantitative Solubility Data
While specific data for this compound is limited, the following table provides solubility information for the structurally similar compound, Chlorzoxazone, which can serve as a useful reference.
| Solvent/Medium | Solubility (mg/mL) | Temperature (°C) | pH |
| Water | 0.2 - 0.3 | 25 | Neutral |
| 0.1N HCl | Low | 25 | 1.2 |
| Phosphate Buffer | Higher than in acidic pH | 25 | 6.8 |
| Ethanol | ~20 | 25 | - |
| DMSO | ~10 | 25 | - |
| Dimethylformamide | ~16 | 25 | - |
Experimental Protocols for Solubility Enhancement
Below are detailed methodologies for common techniques to improve the aqueous solubility of poorly soluble drugs like this compound.
Solid Dispersion by Solvent Evaporation
Objective: To disperse this compound in a hydrophilic carrier at the molecular level to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol or Ethanol (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Protocol:
-
Preparation of Drug-Carrier Solution:
-
Accurately weigh this compound and the chosen carrier (e.g., PVP K30) in a 1:5 drug-to-carrier ratio by mass.
-
Dissolve both components in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, solid film is formed on the inner surface of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a fine-mesh sieve to ensure particle size uniformity.
-
-
Characterization:
-
Assess the dissolution rate of the prepared solid dispersion in the desired aqueous medium compared to the unprocessed this compound.
-
Co-grinding
Objective: To increase the surface area and induce amorphization of this compound by grinding it with a hydrophilic carrier.
Materials:
-
This compound
-
Lactose, Mannitol, or Polyethylene Glycol (PEG) 8000
-
Ball mill or a mortar and pestle
-
Spatula
Protocol:
-
Mixing:
-
Accurately weigh this compound and the chosen carrier (e.g., Lactose) in a 1:3 drug-to-carrier ratio by mass.
-
Physically mix the two powders in a mortar or the milling chamber.
-
-
Grinding:
-
Mortar and Pestle: Triturate the mixture vigorously for a sustained period (e.g., 30-60 minutes).
-
Ball Mill: Place the mixture in the ball mill with grinding media. Mill at a specified speed and duration (e.g., 100 rpm for 2 hours). Milling parameters should be optimized for the specific equipment.
-
-
Collection and Storage:
-
Collect the co-ground powder.
-
Store in a desiccator to prevent moisture absorption.
-
-
Characterization:
-
Evaluate the dissolution profile of the co-ground mixture in comparison to a simple physical mixture and the pure drug.
-
Micronization
Objective: To reduce the particle size of this compound to the micron range, thereby increasing the surface area available for dissolution.
Materials:
-
This compound
-
Air jet mill or similar micronization equipment
Protocol:
-
Preparation:
-
Ensure the this compound powder is dry and free-flowing.
-
-
Milling:
-
Introduce the this compound powder into the micronization chamber of the air jet mill.
-
The high-velocity air stream will cause particle-on-particle collisions, leading to size reduction.
-
The internal classifier of the mill will separate particles that have reached the desired size.
-
Milling parameters (e.g., air pressure, feed rate) will need to be optimized to achieve the target particle size distribution (typically 1-10 µm).
-
-
Collection:
-
Collect the micronized powder from the collection vessel.
-
-
Characterization:
-
Analyze the particle size distribution of the micronized powder using techniques like laser diffraction.
-
Compare the dissolution rate of the micronized this compound to the unprocessed drug.
-
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for addressing this compound's solubility issues.
Signaling Pathway of this compound as a MAO Inhibitor
Caption: Mechanism of this compound as a reversible MAO inhibitor.
preventing degradation of Caroxazone in long-term storage
Welcome to the technical support center for Caroxazone. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during long-term storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: For optimal stability, this compound should be stored at controlled room temperature, ideally between 2°C and 8°C. Storage at lower temperatures (e.g., -20°C) is also acceptable and may further slow degradation over extended periods. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q2: How does humidity affect the stability of this compound?
A2: this compound is susceptible to hydrolysis. Therefore, it is crucial to store it in a dry environment. We recommend maintaining relative humidity below 40%. The use of desiccants in storage containers is a good practice to minimize moisture exposure.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with a benzoxazine structure can be susceptible to photodegradation.[1] It is recommended to store this compound in amber vials or light-resistant containers to protect it from exposure to UV and visible light.[1]
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis, which are common for benzoxazine derivatives.[2][3] Hydrolysis can lead to the opening of the benzoxazine ring, while oxidation may affect the amide group and the aromatic ring. Photodegradation can also lead to the formation of various byproducts.
Q5: What are the visible signs of this compound degradation?
A5: Visual signs of degradation can include a change in color of the solid compound (e.g., from white to yellow or brown), clumping of the powder, or a noticeable change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical testing is essential to confirm stability.
Q6: How can I confirm the stability of my stored this compound?
A6: The stability of this compound should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Review storage conditions (temperature, humidity, light exposure). Perform forced degradation studies to identify potential degradation products. |
| Decrease in assay value over time | Chemical instability | Ensure storage conditions are optimal. Consider storing at a lower temperature and in a desiccated, light-protected environment. |
| Change in physical appearance (color, texture) | Significant degradation | Do not use the sample for experiments. Obtain a new, verified batch of this compound. Review and improve storage and handling procedures. |
| Poor solubility compared to a fresh sample | Formation of insoluble degradation products or polymorph transformation | Characterize the material using techniques like XRPD to check for polymorphic changes. Use a fresh sample for experiments requiring complete dissolution. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare sample solutions from the stored this compound at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the peak area of this compound and any degradation products.
-
Calculate the percentage of remaining this compound in the stored samples relative to the reference standard.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[5]
1. Acidic and Basic Hydrolysis:
-
Dissolve this compound in 0.1 M HCl and 0.1 M NaOH separately.
-
Incubate the solutions at 60°C for 24-48 hours.
-
Neutralize the solutions before HPLC analysis.[5]
2. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24-48 hours, protected from light.
-
Analyze by HPLC.
3. Thermal Degradation:
-
Store solid this compound in an oven at 70°C for 48 hours.
-
Dissolve the heat-stressed sample and analyze by HPLC.
4. Photolytic Degradation:
-
Expose solid this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Dissolve the exposed sample and analyze by HPLC.
Data Presentation
Table 1: Summary of Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | To minimize thermal degradation. |
| Humidity | < 40% Relative Humidity | To prevent hydrolytic degradation. |
| Light Exposure | Store in amber or opaque containers | To prevent photodegradation. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen, Argon) is ideal but not strictly necessary for standard storage | To minimize oxidative degradation. |
Table 2: Illustrative Stability Data for this compound under Different Storage Conditions (Assay by HPLC)
| Condition | Time Point | This compound Assay (%) | Total Degradants (%) |
| 2-8°C, <40% RH, Dark | 0 months | 100.0 | 0.0 |
| 6 months | 99.8 | 0.2 | |
| 12 months | 99.5 | 0.5 | |
| 24 months | 99.1 | 0.9 | |
| 25°C, 60% RH, Dark | 0 months | 100.0 | 0.0 |
| 6 months | 98.2 | 1.8 | |
| 12 months | 96.5 | 3.5 | |
| 40°C, 75% RH, Dark | 0 months | 100.0 | 0.0 |
| 3 months | 92.1 | 7.9 | |
| 6 months | 85.4 | 14.6 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 95.3 | 4.7 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in the Caroxazone phosgene reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Caroxazone phosgene reaction. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the direct precursor for the this compound phosgene reaction?
A1: The immediate precursor for the synthesis of this compound (2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide) via phosgenation is N-(2-hydroxybenzyl)glycinamide.[1] The reaction involves the condensation of this precursor with phosgene or a phosgene equivalent to form the benzoxazinone ring system.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the this compound phosgene reaction can stem from several factors. Here are some common areas to investigate:
-
Purity of Starting Material: The purity of the N-(2-hydroxybenzyl)glycinamide precursor is critical. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of this compound. Ensure the starting material is of high purity and properly characterized before use.
-
Moisture Content: Phosgene is highly reactive with water, leading to its decomposition into hydrochloric acid and carbon dioxide. The presence of moisture in the reaction solvent or on the glassware will consume the phosgene, reducing its availability for the desired reaction and consequently lowering the yield. All solvents and equipment must be scrupulously dried before use.
-
Reaction Temperature: Inadequate temperature control can adversely affect the reaction. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of degradation products and unwanted side reactions.
-
Stoichiometry of Phosgene: The molar ratio of phosgene to the N-(2-hydroxybenzyl)glycinamide precursor is a crucial parameter. An insufficient amount of phosgene will result in incomplete conversion of the starting material. However, a large excess of phosgene can lead to the formation of undesired byproducts and complicates the purification process.
-
pH of the Reaction Mixture: The pH of the reaction is important, especially when dealing with phenolic compounds. While the reaction with phosgene is typically performed under anhydrous conditions, the work-up and purification steps might involve pH adjustments. Phenolic compounds can be unstable at high pH, potentially leading to degradation of the starting material or product.
-
Side Reactions: Several side reactions can compete with the desired cyclization. These may include the formation of ureas from the reaction of phosgene with the amide functionality or polymerization of the starting material.
Q3: I am observing the formation of significant amounts of insoluble material in my reaction. What could this be?
A3: The formation of insoluble material is a common issue. This could be due to:
-
Polymerization: The starting material, N-(2-hydroxybenzyl)glycinamide, contains multiple reactive sites (phenolic hydroxyl, primary amide, and secondary amine). Under certain conditions, intermolecular reactions can occur, leading to the formation of insoluble polymeric byproducts.
-
Urea Formation: Phosgene can react with the primary amide of the glycinamide side chain to form urea-type linkages between molecules, resulting in insoluble oligomers or polymers.
-
Inorganic Salts: If a base is used to scavenge the HCl generated during the reaction, the resulting salt (e.g., triethylamine hydrochloride) may precipitate from the reaction mixture, depending on the solvent used.
To mitigate this, ensure slow addition of phosgene to the reaction mixture under dilute conditions and maintain optimal temperature control.
Q4: What are the recommended solvents for the this compound phosgene reaction?
A4: The choice of solvent is critical for the success of the reaction. The ideal solvent should be inert to phosgene and the reactants, and it should be able to dissolve the starting material. Commonly used solvents for phosgenation reactions include chlorinated hydrocarbons like dichloromethane and chloroform, as well as aromatic hydrocarbons such as toluene. It is imperative that the chosen solvent is anhydrous.
Quantitative Data on Reaction Parameters
Optimizing the reaction conditions is key to achieving a high yield of this compound. The following table summarizes key experimental parameters that should be considered for optimization. Please note that the optimal conditions may vary depending on the scale of the reaction and the specific equipment used.
| Parameter | Recommended Range | Rationale |
| Temperature | 0°C to Room Temperature | Phosgenation is an exothermic reaction. Starting at a lower temperature and allowing the reaction to slowly warm to room temperature helps to control the reaction rate and minimize the formation of byproducts. |
| Solvent | Anhydrous Dichloromethane, Chloroform, or Toluene | These solvents are inert to phosgene and provide good solubility for the reactants. The absence of water is crucial to prevent the decomposition of phosgene. |
| Phosgene Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of phosgene is typically used to ensure complete conversion of the starting material. A large excess should be avoided to minimize side reactions and simplify purification. |
| Base (HCl Scavenger) | 1.1 - 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine) | A base is often added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents potential acid-catalyzed side reactions or degradation. |
| Reaction Time | 1 - 4 hours | The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. |
Experimental Protocol: Synthesis of this compound
The following is a general experimental protocol for the synthesis of this compound from N-(2-hydroxybenzyl)glycinamide and phosgene. Caution: Phosgene is an extremely toxic gas. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.
Materials:
-
N-(2-hydroxybenzyl)glycinamide
-
Phosgene (or a phosgene equivalent such as triphosgene)
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Triethylamine (or other suitable non-nucleophilic base)
-
Standard laboratory glassware (dried in an oven prior to use)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas, dissolve N-(2-hydroxybenzyl)glycinamide in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of phosgene in the same anhydrous solvent to the cooled solution of the starting material via the dropping funnel over a period of 30-60 minutes.
-
After the addition of phosgene is complete, add triethylamine dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion of the reaction, carefully quench any unreacted phosgene by bubbling nitrogen through the solution or by adding a suitable quenching agent (e.g., a solution of ammonia in an inert solvent).
-
Wash the reaction mixture with dilute hydrochloric acid to remove the excess base and its salt.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the this compound phosgene reaction.
References
Technical Support Center: Optimizing HPLC Mobile Phase for Caroxazone Chiral Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the chiral separation of Caroxazone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Q1: Where should I start with my mobile phase for this compound chiral separation?
A1: A good starting point is based on the successful chiral separation of the structurally similar compound, carbinoxamine. A baseline separation for carbinoxamine was achieved using a Chiralpak ID column with a mobile phase of acetonitrile–water–ammonia solution (90:10:0.1, v/v/v)[1][2]. This provides a strong initial condition for your this compound method development.
Q2: I am not getting baseline separation. How can I improve the resolution between the this compound enantiomers?
A2: Improving resolution in chiral separations often involves systematically adjusting the mobile phase composition. Here are several steps you can take:
-
Vary the Organic Modifier Ratio: Gradually change the ratio of your organic modifier (e.g., acetonitrile) to the aqueous component. For polysaccharide-based columns, the organic modifier content significantly influences enantioselectivity[3][4]. Try decreasing the acetonitrile percentage in small increments (e.g., from 90% to 85%, then to 80%) to increase retention and potentially improve resolution.
-
Change the Organic Modifier: If acetonitrile does not provide adequate separation, consider switching to or adding other organic modifiers like ethanol, 2-propanol, or methanol. Different alcohols can alter the interactions between the analyte and the chiral stationary phase (CSP), sometimes even leading to an inversion of the elution order[3].
-
Adjust the Additive Concentration: The basic additive (e.g., ammonia solution) is crucial for good peak shape and consistent retention of basic compounds like this compound. You can optimize its concentration, trying a range from 0.05% to 0.2%.
-
Consider a Different Additive: If ammonia does not yield the desired results, other basic additives like diethylamine (DEA) or triethylamine (TEA) can be tested.
Q3: My peaks are tailing. What can I do to improve peak shape?
A3: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase. To mitigate this:
-
Optimize the Basic Additive: Ensure you are using an appropriate basic additive in your mobile phase, such as an ammonia solution, as this will help to saturate the acidic silanol groups on the silica support of the column and reduce peak tailing. Adjusting the concentration as mentioned above can also improve peak symmetry.
-
Column Conditioning: Ensure the column is properly equilibrated with the mobile phase containing the additive before injection. Chiral columns can sometimes require longer equilibration times[5].
Q4: My retention times are not consistent between runs. What is causing this?
A4: Inconsistent retention times in chiral HPLC can be caused by several factors:
-
Inadequate Equilibration: Chiral stationary phases can be very sensitive to mobile phase composition changes. Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. Any minor changes in the mobile phase can lead to shifts in retention[5].
-
Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If using additives, make sure they are fully dissolved and stable in the mobile phase mixture.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results[3].
Q5: Can I use a reverse-phase column for this compound analysis?
A5: Yes, this compound can be analyzed using a reverse-phase (RP) HPLC method. One such method uses a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid[6]. However, this is for achiral analysis and will not separate the enantiomers. For chiral separation, a chiral stationary phase is necessary[7][8][9].
Experimental Protocols
Initial Chiral Separation of this compound
This protocol is a recommended starting point based on methods for structurally similar compounds[1][2].
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC or UHPLC system |
| Chiral Column | Chiralpak ID, 5 µm |
| Mobile Phase | Acetonitrile:Water:Ammonia Solution (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at an appropriate wavelength for this compound |
| Injection Vol. | 5-10 µL |
Mobile Phase Optimization Strategy
If the initial conditions do not provide the desired separation, use the following systematic approach to optimize the mobile phase.
| Step | Parameter to Vary | Range to Investigate | Expected Outcome |
| 1 | Acetonitrile Concentration | 80% - 95% (in 5% increments) | Lower % may increase retention and resolution. |
| 2 | Alternative Organic Modifier | Replace Acetonitrile with Ethanol or 2-Propanol | May significantly alter selectivity. |
| 3 | Ammonia Concentration | 0.05% - 0.2% (in 0.05% increments) | Improved peak shape and stable retention. |
| 4 | Alternative Basic Additive | Replace Ammonia with 0.1% Diethylamine (DEA) | May offer different selectivity and peak shape. |
Visualizing the Optimization Workflow
The following diagram illustrates the logical steps for optimizing the HPLC mobile phase for this compound chiral separation.
References
- 1. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. globalresearchonline.net [globalresearchonline.net]
minimizing by-product formation in Caroxazone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Caroxazone.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield of N-(2-hydroxybenzyl)glycinamide Intermediate
-
Question: My reductive amination of salicylaldehyde with glycinamide is resulting in a low yield of the desired N-(2-hydroxybenzyl)glycinamide intermediate. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this step are often attributed to several factors:
-
Sub-optimal pH: The formation of the imine intermediate is pH-dependent. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the formation of the imine is slow. The optimal pH is typically between 6 and 7.
-
Inefficient Reducing Agent: The choice and handling of the reducing agent are critical. Sodium cyanoborohydride (NaBH3CN) is commonly used as it selectively reduces the imine in the presence of the aldehyde. Ensure the reagent is fresh and handled under anhydrous conditions to maintain its reactivity.
-
Side Reactions: The primary side reaction is the reduction of salicylaldehyde to salicyl alcohol by the reducing agent. This can be minimized by ensuring the rapid formation of the imine before the addition of the reducing agent.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Troubleshooting Steps:
-
pH Control: Buffer the reaction mixture to a pH between 6 and 7.
-
Reagent Quality: Use a fresh, high-purity batch of sodium cyanoborohydride.
-
Staged Addition: Add the glycinamide to the salicylaldehyde and allow the imine to form before introducing the reducing agent.
-
Reaction Monitoring: Track the disappearance of starting materials and the appearance of the product by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Formation of a White Precipitate (Urea By-product) During Cyclization
-
Question: During the cyclization of N-(2-hydroxybenzyl)glycinamide with phosgene, I observe the formation of a significant amount of a white, insoluble precipitate, leading to a low yield of this compound. What is this precipitate and how can I prevent its formation?
-
Answer: The white precipitate is likely a urea-type by-product, specifically N,N'-bis(2-((carboxamidomethyl)amino)benzyl)urea. This by-product forms when one molecule of phosgene reacts with two molecules of the N-(2-hydroxybenzyl)glycinamide intermediate. This intermolecular reaction competes with the desired intramolecular cyclization.
Troubleshooting Steps:
-
High Dilution: Perform the reaction under high dilution conditions. This favors the intramolecular cyclization over the intermolecular reaction by reducing the probability of two intermediate molecules encountering each other.
-
Slow Addition of Phosgene: Add the phosgene solution dropwise and at a very slow rate to the solution of the intermediate. This maintains a low concentration of phosgene in the reaction mixture, further promoting the desired cyclization.
-
Use of a Phosgene Equivalent: Consider using a less reactive phosgene equivalent, such as triphosgene or diphosgene. These reagents are solids and can be easier to handle, allowing for more controlled addition.
-
Base Selection: The choice of base is important. A non-nucleophilic, hindered base like triethylamine or diisopropylethylamine is recommended to scavenge the HCl produced during the reaction without competing with the nucleophilic sites of the reactant.
Issue 3: Presence of Unreacted Intermediate and Other Impurities in the Final Product
-
Question: My final this compound product is contaminated with unreacted N-(2-hydroxybenzyl)glycinamide and other unidentified impurities. How can I improve the purity of my product?
-
Answer: The presence of unreacted starting material indicates an incomplete cyclization reaction. Other impurities may arise from side reactions or degradation.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the cyclization reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS is crucial. The reaction temperature should be carefully controlled; higher temperatures may lead to degradation products.
-
Purification Method: Effective purification is key to removing unreacted starting materials and by-products.
-
Recrystallization: this compound can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate this compound from more polar (unreacted intermediate) or less polar impurities.
-
-
Work-up Procedure: A proper aqueous work-up after the reaction is essential to remove the base and any water-soluble by-products. Washing the organic layer with a dilute acid solution can help remove any remaining amine-containing starting material.
Quantitative Data Summary
| Parameter | Optimal Condition | Effect on By-product Formation |
| Reductive Amination | ||
| pH | 6.0 - 7.0 | Prevents protonation of the amine and minimizes aldehyde reduction. |
| Reducing Agent | Sodium Cyanoborohydride | Selectively reduces the imine, minimizing salicyl alcohol formation. |
| Cyclization | ||
| Reactant Concentration | High Dilution (<0.1 M) | Favors intramolecular cyclization, reducing urea by-product formation. |
| Phosgene Addition Rate | Slow, Dropwise | Maintains low phosgene concentration, minimizing intermolecular reactions. |
| Base | Triethylamine or DIEA | Effectively scavenges HCl without competing in side reactions. |
Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxybenzyl)glycinamide
-
Dissolve salicylaldehyde (1.0 eq) and glycinamide hydrochloride (1.1 eq) in methanol.
-
Add sodium acetate (1.2 eq) to adjust the pH to approximately 6.5.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane).
-
Once complete, quench the reaction by adding acetone.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
-
Dissolve N-(2-hydroxybenzyl)glycinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere to achieve a high dilution (e.g., 0.05 M).
-
Add triethylamine (2.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of phosgene (1.2 eq, typically as a 20% solution in toluene) or triphosgene (0.4 eq) in THF dropwise over a period of 1-2 hours.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent.
Visualizations
Caption: Reaction pathway for this compound synthesis highlighting key steps and potential by-product formation.
Caption: Troubleshooting workflow for minimizing by-products in this compound synthesis.
Technical Support Center: Caroxazone Crystallization and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization and purification of Caroxazone.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is fundamental to developing effective crystallization and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 206.20 g/mol | [1][2] |
| IUPAC Name | 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide | [1] |
| LogP (predicted) | 0.2 | [1] |
| Appearance | Solid powder | [3] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization and purification of this compound.
Problem 1: Oiling Out During Crystallization
-
Question: My this compound is precipitating as an oil instead of crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent system. To address this, consider the following:
-
Reduce the cooling rate: Slow, controlled cooling allows crystals to nucleate and grow in a more ordered manner.
-
Use a lower-boiling point solvent: A solvent with a lower boiling point will reduce the temperature at which the solution is saturated.
-
Increase the solvent volume: This will lower the saturation temperature.
-
Add a seed crystal: Introducing a small amount of crystalline this compound can promote heterogeneous nucleation and bypass the energy barrier for crystal formation.
-
Switch to an anti-solvent crystallization method: Dissolve the this compound in a good solvent and slowly add a miscible anti-solvent in which it is insoluble.
-
Problem 2: Poor Crystal Yield
-
Question: I am getting a very low yield of this compound crystals. How can I improve this?
-
Answer: Low yield can be attributed to several factors:
-
Incomplete precipitation: Ensure the solution has been cooled for a sufficient amount of time at the appropriate temperature to maximize crystal formation. An ice bath can be beneficial.
-
Solvent choice: The ideal solvent should have high solubility for this compound at elevated temperatures and low solubility at room temperature or below.
-
Excessive washing: Washing the crystals with a solvent in which they have some solubility will lead to product loss. Use a cold, non-polar solvent in which this compound is sparingly soluble for washing.
-
Premature filtration: Ensure that crystallization is complete before filtering.
-
Problem 3: Presence of Impurities in the Final Product
-
Question: My purified this compound still shows impurities by HPLC analysis. How can I remove them?
-
Answer: The source and nature of the impurity will dictate the best purification strategy.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. Ensure you are using an appropriate solvent system. Multiple recrystallizations may be necessary.
-
Column Chromatography: For impurities with different polarities from this compound, silica gel column chromatography can be an effective purification step.
-
Activated Carbon Treatment: If colored impurities are present, treating the hot solution with a small amount of activated carbon before filtration can help remove them.
-
Washing: Slurrying the crude product in a solvent that dissolves the impurities but not this compound can be a simple and effective purification step.
-
Frequently Asked Questions (FAQs)
Crystallization
-
Q1: What is a good starting solvent for the crystallization of this compound?
-
Q2: How can I perform a solvent screen for this compound crystallization?
-
A2: A systematic solvent screen is crucial for developing a robust crystallization process. The following table outlines a general procedure.
-
| Step | Description |
| 1. Solvent Selection | Choose a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water). |
| 2. Solubility Testing | Add a small, known amount of this compound to a test tube. Add a small volume of the chosen solvent and observe solubility at room temperature. |
| 3. Heating | If insoluble at room temperature, heat the mixture to the solvent's boiling point and observe solubility. Add more solvent in small increments until the solid dissolves. |
| 4. Cooling | Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath. |
| 5. Observation | Observe the formation of crystals. The ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures, resulting in a high yield of pure crystals upon cooling. |
Purification
-
Q3: What are the likely impurities in a this compound synthesis?
-
A3: Based on the known synthesis of this compound, which involves the reductive amination of salicylaldehyde and glycinamide followed by reaction with phosgene, potential impurities could include:
-
Unreacted starting materials: Salicylaldehyde, glycinamide.
-
Byproducts of reductive amination: Such as secondary amine formation.
-
Byproducts from the phosgene reaction: Including unreacted intermediates and products of side reactions.[5]
-
Degradation products: this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
-
-
Q4: What analytical technique is suitable for assessing the purity of this compound?
-
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for determining the purity of this compound and quantifying impurities. A method has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid.[6] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[6]
-
Experimental Protocols
Illustrative Recrystallization Protocol for this compound
Disclaimer: This is a hypothetical protocol based on general principles for benzoxazine compounds and should be optimized for specific experimental conditions.
-
Dissolution: In a flask, dissolve 1.0 g of crude this compound in a minimal amount of hot ethanol (e.g., 10-15 mL) with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 50 mg) and heat at reflux for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Illustrative HPLC Method for Purity Analysis
Disclaimer: This is a representative HPLC method and may require optimization.
| Parameter | Condition |
| Column | Newcrom R1, 5 µm |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common this compound crystallization problems.
References
- 1. This compound | C10H10N2O3 | CID 29083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Caroxazone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for improving the blood-brain barrier (BBB) penetration of Caroxazone derivatives. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core physicochemical properties relevant to BBB penetration?
This compound is a previously marketed antidepressant that acts as a reversible monoamine oxidase inhibitor (MAOI).[1] For a small molecule to passively diffuse across the blood-brain barrier, it should ideally possess a specific set of physicochemical properties. The key properties for this compound are summarized below.
| Property | Value | Source | Optimal Range for CNS Drugs |
| Molecular Weight (MW) | 206.20 g/mol | --INVALID-LINK-- | < 400-500 Da |
| Lipophilicity (XlogP) | 0.2 | --INVALID-LINK-- | 2 - 5 |
| Topological Polar Surface Area (TPSA) | 72.6 Ų | --INVALID-LINK-- | < 90 Ų |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- | ≤ 7 |
Analysis of this compound's BBB Penetration Potential:
Based on these properties, this compound has a mixed profile for BBB penetration. Its low molecular weight and acceptable TPSA are favorable. However, its low lipophilicity (XlogP of 0.2) is a significant hurdle for passive transcellular diffusion, which is a primary route for small molecules to cross the BBB. The presence of hydrogen bonding capacity, while within the acceptable range, can also impede penetration.
Q2: What are the primary strategies to consider for improving the BBB penetration of new this compound derivatives?
There are three main strategies to consider, focusing on the chemical modification of the this compound scaffold:
-
Increase Lipophilicity: The most direct approach is to modify the structure to increase its lipid solubility, thereby enhancing its ability to partition into the lipid membranes of the BBB endothelial cells.
-
Reduce Hydrogen Bonding Potential: Modifying or masking the hydrogen bond donor and acceptor groups can decrease the energy penalty required for the molecule to leave the aqueous environment of the blood and enter the lipophilic BBB.
-
Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a pharmacokinetic barrier. Once across the BBB, the prodrug is metabolically cleaved to release the active this compound derivative.
Troubleshooting Guide
Issue 1: Low permeability observed in the PAMPA-BBB assay for a new derivative.
-
Possible Cause: The modifications made were insufficient to significantly increase the lipophilicity of the derivative.
-
Troubleshooting Steps:
-
Re-evaluate the modification: Ensure the added functional groups have a high enough lipophilic contribution. Consider adding larger or more lipophilic groups (e.g., longer alkyl chains, phenyl groups, or fluorine atoms).
-
Check for solubility issues: The compound may be precipitating out of the donor solution. Confirm the solubility of the compound in the assay buffer. If solubility is low, consider using a co-solvent, but be aware that this can affect the integrity of the artificial membrane.
-
Assess ionization: If the molecule has ionizable groups, its charge state at the physiological pH of the assay (typically 7.4) will significantly impact its permeability. Consider modifications to shift the pKa to favor the neutral species at pH 7.4.
-
Issue 2: A derivative shows good permeability in the PAMPA-BBB assay but poor permeability in a cell-based assay (e.g., hCMEC/D3).
-
Possible Cause: The derivative is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the hCMEC/D3 cells but are absent in the PAMPA model.
-
Troubleshooting Steps:
-
Perform an efflux ratio experiment: In the cell-based model, measure the permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 is a strong indicator of active efflux.
-
Co-dose with an efflux inhibitor: Run the permeability assay in the presence of a known inhibitor of P-gp (e.g., verapamil or elacridar) or BCRP (e.g., Ko143). A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor confirms that the derivative is an efflux substrate.
-
Structural modifications: If the derivative is an efflux substrate, consider structural modifications to reduce its affinity for the transporter. This can sometimes be achieved by removing or masking hydrogen bond donors or by altering the overall shape and charge distribution of the molecule.
-
Issue 3: Inconsistent results between in vitro assays and in vivo rodent studies.
-
Possible Cause: There can be several reasons for poor in vitro-in vivo correlation (IVIVC).
-
Metabolism: The derivative may be rapidly metabolized in vivo, leading to lower than expected plasma and brain concentrations.
-
Plasma Protein Binding: High plasma protein binding can reduce the unbound fraction of the drug available to cross the BBB.
-
Species differences: The expression and activity of transporters can differ between the human-derived hCMEC/D3 cells and rodent models.
-
-
Troubleshooting Steps:
-
Conduct in vitro metabolism studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the derivative.
-
Measure plasma protein binding: Determine the fraction of the drug bound to plasma proteins using techniques like equilibrium dialysis or ultrafiltration.
-
Consider a different in vivo model: If significant species differences are suspected, and if feasible, consider evaluating the compound in a different animal model.
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay provides a high-throughput method to predict passive, transcellular permeability across the BBB.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate (matching the filter plate)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and standards (e.g., promazine for high permeability, diclofenac for low permeability)
-
Plate reader for UV-Vis absorbance measurement
Procedure:
-
Prepare the lipid membrane solution: Dissolve porcine brain lipid extract in dodecane to a final concentration of 20 mg/mL.
-
Coat the filter plate: Carefully apply 5 µL of the lipid solution to each well of the filter plate, ensuring the entire surface of the membrane is coated.
-
Prepare the acceptor plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the donor solutions: Dissolve test compounds and standards in PBS to a final concentration (e.g., 200 µM).
-
Start the assay: Add 200 µL of the donor solutions to the corresponding wells of the coated filter plate.
-
Assemble the PAMPA sandwich: Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Measure concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_A * V_D) / ((V_A + V_D) * A * t) * ln(1 - [C_A] / [C_equilibrium]) Where:
-
V_A and V_D are the volumes of the acceptor and donor wells.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A] is the concentration in the acceptor well.
-
[C_equilibrium] is the theoretical equilibrium concentration.
Protocol 2: In Vitro BBB Permeability Assay using hCMEC/D3 Cells
This protocol uses the immortalized human cerebral microvascular endothelial cell line hCMEC/D3 to model the human BBB, including both passive and active transport mechanisms.
Materials:
-
hCMEC/D3 cells
-
Endothelial cell growth medium (e.g., EBM-2 supplemented with growth factors)
-
Collagen-coated Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
Lucifer yellow (for monitoring monolayer integrity)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the collagen-coated Transwell inserts at a high density (e.g., 25,000 cells/cm²).
-
Cell Culture: Culture the cells for 5-7 days, changing the medium every 2-3 days, until a confluent monolayer is formed.
-
Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) using a voltohmmeter. TEER values should be stable and sufficiently high (typically >30 Ω·cm²) before starting the permeability experiment.
-
Permeability Assay (Apical to Basolateral): a. Wash the monolayer twice with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (bottom) chamber. c. Add the test compound dissolved in HBSS to the apical (top) chamber. Include a low-permeability marker like Lucifer yellow. d. Incubate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS. Also, measure the fluorescence of Lucifer yellow to ensure the monolayer integrity was maintained throughout the experiment.
-
Efflux Ratio (optional): To assess active efflux, also perform the permeability assay in the basolateral-to-apical direction.
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for the development and evaluation of this compound derivatives with improved BBB penetration.
Caption: A diagram illustrating the prodrug strategy for delivering this compound derivatives to the brain.
Caption: Experimental workflow for the in vitro BBB permeability assay using the hCMEC/D3 cell line.
References
Validation & Comparative
A Comparative Analysis of Caroxazone and Selegiline: MAO-B Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine oxidase B (MAO-B) inhibition kinetics of two notable compounds: caroxazone and selegiline. While both molecules are recognized for their interaction with MAO-B, a critical enzyme in the metabolic pathway of dopamine and other neurotransmitters, they exhibit fundamental differences in their inhibitory mechanisms and reported potencies. This document summarizes the available quantitative data, outlines a detailed experimental protocol for their direct comparison, and presents visual representations of key concepts to aid in research and development.
Introduction to this compound and Selegiline
This compound is an antidepressant that acts as a reversible inhibitor of monoamine oxidase (MAO). It shows a preference for the MAO-B isoform, with reports suggesting a five-fold greater selectivity for MAO-B over MAO-A.[1][2][3][4] Its reversible nature implies that it dissociates from the enzyme, allowing the enzyme to regain activity.
Selegiline , also known as L-deprenyl, is a well-characterized selective and irreversible inhibitor of MAO-B.[5][6][7] It is utilized in the management of Parkinson's disease to enhance dopaminergic neurotransmission. Its irreversible mechanism involves the formation of a covalent bond with the enzyme, leading to a long-lasting inhibition.[6]
Quantitative Comparison of MAO-B Inhibition
The following table summarizes the available quantitative data on the MAO-B inhibitory properties of this compound and selegiline. It is important to note that while specific kinetic constants for selegiline are well-documented in scientific literature, precise IC50 and Ki values for this compound's inhibition of MAO-B are not as readily available in the public domain.
| Parameter | This compound | Selegiline | Reference |
| Target Enzyme | Monoamine Oxidase B (MAO-B) | Monoamine Oxidase B (MAO-B) | [1][5] |
| Inhibition Type | Reversible | Irreversible | [1][6] |
| IC50 (MAO-B) | Data not readily available | 0.037 µM | |
| Ki (MAO-B) | Data not readily available | Data not readily available | |
| Selectivity | ~5-fold preference for MAO-B over MAO-A | Selective for MAO-B at lower doses | [1][5] |
Signaling Pathway of MAO-B Inhibition
The primary therapeutic effect of MAO-B inhibitors is the potentiation of dopaminergic signaling. By inhibiting MAO-B, the degradation of dopamine is reduced, leading to increased levels of this neurotransmitter in the synaptic cleft.
Caption: MAO-B Inhibition Pathway.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
To directly compare the MAO-B inhibitory kinetics of this compound and selegiline, a fluorometric assay can be employed. This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, using a fluorescent probe.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or a proprietary substrate from a commercial kit)
-
Fluorescent probe (e.g., Amplex Red or a similar H₂O₂-sensitive dye)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
This compound and Selegiline stock solutions (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the MAO-B substrate in assay buffer.
-
Prepare a detection reagent solution containing the fluorescent probe and HRP in assay buffer.
-
Prepare serial dilutions of this compound and selegiline in assay buffer from the stock solutions. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the MAO-B enzyme solution.
-
Add 25 µL of the inhibitor solution (this compound, selegiline, or buffer for control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the MAO-B substrate solution to each well.
-
Immediately add 100 µL of the detection reagent to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) kinetically for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.
-
Caption: Experimental Workflow for MAO-B Inhibition Assay.
Conclusion
This compound and selegiline represent two distinct classes of MAO-B inhibitors, reversible and irreversible, respectively. While selegiline's potent and irreversible inhibition of MAO-B is well-quantified, a comprehensive kinetic profile for this compound is less defined in publicly accessible literature. The provided experimental protocol offers a robust framework for the direct, side-by-side comparison of their MAO-B inhibition kinetics. Such a study would be invaluable for elucidating the precise potency and mechanism of this compound and for providing a clearer understanding of its therapeutic potential relative to established inhibitors like selegiline. This information is critical for researchers and professionals engaged in the discovery and development of novel therapeutics targeting MAO-B for neurological and psychiatric disorders.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Reversibility of Caroxazone and Moclobemide on MAO-A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reversibility of two monoamine oxidase A (MAO-A) inhibitors, Caroxazone and Moclobemide. The information presented is based on available experimental data to assist researchers in understanding the distinct inhibitory profiles of these compounds.
Executive Summary
Both this compound and Moclobemide are recognized as reversible inhibitors of monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine. However, the extent of their characterization, particularly in terms of in vitro potency and selectivity for MAO-A, differs significantly in the available scientific literature. Moclobemide is a well-documented reversible inhibitor of MAO-A (RIMA) with extensive data on its inhibitory constants. This compound is also clinically demonstrated to be a reversible MAO inhibitor, though there is a notable lack of specific in vitro inhibitory constants for MAO-A, and some evidence suggests a potential preference for MAO-B.
Quantitative Data on MAO-A Inhibition
The following table summarizes the available quantitative data for the inhibition of MAO-A by Moclobemide. Due to a lack of available data, specific Ki and IC50 values for this compound's inhibition of MAO-A could not be included.
| Compound | Inhibition Type | Ki (MAO-A) | IC50 (MAO-A) | Selectivity |
| Moclobemide | Reversible, Competitive (initial phase), Slow-binding | 0.2-0.4 mM (initial competitive phase) | 6.1 µM, 10 µM | Selective for MAO-A |
| This compound | Reversible | Not available | Not available | Reported to have a five-fold preference for MAO-B |
Mechanism of Action and Reversibility
Moclobemide is classified as a reversible inhibitor of monoamine oxidase-A (RIMA).[1] Its mechanism is characterized by an initial competitive inhibition phase, followed by a time-dependent, slow-binding interaction that leads to a more tightly bound complex.[2] This results in a non-covalent and thus reversible inhibition of the enzyme. The activity of MAO-A is fully restored within 24 hours after the last dose of moclobemide.[3]
This compound has been demonstrated in human studies to be a reversible MAO inhibitor.[4][5][6][7] This is evidenced by the rapid return of MAO activity upon discontinuation of the drug.[5] The lack of effect on platelet MAO, which is primarily MAO-B, in some studies has been interpreted as evidence of its reversibility, as the inhibitor would be washed away during the preparation of the platelet samples.[6][7] However, there is a notable absence of detailed in vitro studies quantifying its binding affinity and dissociation constants for MAO-A. Some sources suggest this compound may have a preference for MAO-B.
Experimental Protocols
Detailed experimental protocols for determining the reversibility and inhibitory potential of MAO-A inhibitors are crucial for reproducible research. Below are generalized protocols based on methods cited in the literature.
In Vitro MAO-A Inhibition Assay
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against MAO-A.
Objective: To determine the concentration of an inhibitor required to reduce the activity of MAO-A by 50%.
Materials:
-
Recombinant human MAO-A enzyme
-
Kynuramine (substrate)
-
Inhibitor compound (e.g., this compound, Moclobemide) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the phosphate buffer.
-
In a 96-well plate, add the MAO-A enzyme to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate kynuramine to each well.
-
Monitor the formation of the product, 4-hydroxyquinoline, by measuring the absorbance at 316 nm or fluorescence at an appropriate wavelength over time.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Determination of Reversibility by Dialysis
This protocol outlines a common method to assess the reversibility of enzyme inhibition.
Objective: To determine if an inhibitor binds reversibly or irreversibly to MAO-A.
Materials:
-
MAO-A enzyme
-
Inhibitor compound
-
Dialysis tubing with an appropriate molecular weight cut-off
-
Phosphate buffer (pH 7.4)
Procedure:
-
Incubate the MAO-A enzyme with a concentration of the inhibitor sufficient to cause significant inhibition (e.g., 10x IC50) for a predetermined time (e.g., 30-60 minutes).
-
As a control, incubate the enzyme with the vehicle (solvent) alone.
-
Place the enzyme-inhibitor mixture and the control mixture into separate dialysis bags.
-
Dialyze both samples against a large volume of cold phosphate buffer for an extended period (e.g., 24-48 hours), with several buffer changes to ensure the removal of any unbound inhibitor.
-
After dialysis, measure the residual MAO-A activity in both the inhibitor-treated and control samples using the in vitro inhibition assay described above.
-
Interpretation: If the enzyme activity in the inhibitor-treated sample returns to the level of the control sample, the inhibition is considered reversible. If the activity remains significantly lower than the control, the inhibition is considered irreversible.
Visualizing Molecular Interactions and Processes
To better understand the concepts discussed, the following diagrams illustrate the MAO-A signaling pathway and a typical experimental workflow for determining inhibitor reversibility.
Caption: MAO-A signaling pathway and point of inhibition.
Caption: Experimental workflow for determining inhibitor reversibility.
Conclusion
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a reversible monoamine oxidase inhibitor, on the pressor response to intravenous tyramine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Caroxazone and Newer Generation MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine oxidase-B (MAO-B) selectivity of the older antidepressant Caroxazone against newer, more selective inhibitors. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these compounds. This comparison is based on available experimental data and highlights the evolution of MAO-B inhibitors.
Data Presentation: Quantitative Comparison of MAO Inhibitors
The following table summarizes the inhibitory potency (IC50 values) of this compound and newer MAO-B inhibitors against both MAO-A and MAO-B isoforms. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), with a higher value indicating greater selectivity for MAO-B.
| Inhibitor | IC50 MAO-A (µM) | IC50 MAO-B (µM) | Selectivity Index (SI) | Type of Inhibition |
| This compound | ~5 | 1 | ~5 | Reversible |
| Selegiline | >10 | 0.01-0.03 | >333 | Irreversible |
| Rasagiline | 0.412 | 0.004 | ~103 | Irreversible |
| Safinamide | >100 | 0.079-0.098 | >1000 | Reversible |
Note: Data for this compound is based on its reported five-fold preference for MAO-B, and specific IC50 values can vary between studies. Data for newer inhibitors is compiled from various in vitro studies for comparative purposes.
Experimental Protocols
The determination of MAO-A and MAO-B inhibitory activity and selectivity is crucial for the characterization of potential therapeutic agents. Below are detailed methodologies for key experiments commonly cited in the literature for this purpose.
In Vitro MAO Inhibition Assay (Fluorometric Method)
This assay is widely used to determine the IC50 values of test compounds for both MAO-A and MAO-B.
Objective: To quantify the enzymatic activity of MAO-A and MAO-B in the presence of varying concentrations of an inhibitor to determine its potency and selectivity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., Kynuramine or Tyramine)
-
Selective MAO-A inhibitor (e.g., Clorgyline) for control experiments
-
Selective MAO-B inhibitor (e.g., Selegiline) for control experiments
-
Test compound (e.g., this compound or newer inhibitors)
-
Horseradish peroxidase (HRP)
-
A fluorescent probe (e.g., Amplex Red)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents: All reagents, including enzymes, substrates, and inhibitors, are prepared in the phosphate buffer to the desired concentrations. A dilution series of the test compound is prepared.
-
Assay Setup: The reaction is typically performed in a 96-well plate format. Each well contains the MAO enzyme (either MAO-A or MAO-B), the fluorescent probe, and HRP.
-
Inhibitor Incubation: The test compound at various concentrations is added to the wells containing the enzyme and incubated for a specific period (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the MAO substrate.
-
Fluorometric Detection: The MAO-catalyzed deamination of the substrate produces hydrogen peroxide (H2O2). HRP catalyzes the reaction between H2O2 and the fluorescent probe, generating a fluorescent product (e.g., resorufin). The increase in fluorescence is measured over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Determination: To determine the selectivity for MAO-B, the IC50 values for both MAO-A and MAO-B are calculated. The selectivity index is then determined by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.
Visualizations
Signaling Pathway of MAO-B Inhibition
Caption: MAO-B metabolizes dopamine; inhibitors block this process.
Experimental Workflow for Determining MAO-B Selectivity
Caption: Workflow for determining MAO-B inhibitor selectivity.
Logical Relationship of MAO Inhibitor Characteristics
Caption: Classification of MAO inhibitors by selectivity and mechanism.
A Comparative Docking Analysis of Caroxazone and Novel MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking studies of the established monoamine oxidase B (MAO-B) inhibitor, Caroxazone, with a selection of recently developed novel inhibitors. The objective is to present a clear comparison of their binding affinities and interactions with the MAO-B enzyme, supported by experimental data and detailed methodologies. This information is intended to aid researchers in the field of neurodegenerative disease and depression in the ongoing search for more potent and selective MAO-B inhibitors.
Introduction to MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of several important neurotransmitters, including dopamine.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, a strategy that has proven effective in the treatment of Parkinson's disease and depression. This compound is a known reversible inhibitor of MAO-B.[1] In recent years, a multitude of novel MAO-B inhibitors with diverse chemical scaffolds have been developed and investigated for their potential therapeutic benefits. Molecular docking simulations are a crucial computational tool in this field, providing insights into the binding modes and affinities of these inhibitors with the MAO-B active site.
Comparative Analysis of Binding Affinities
While extensive research has been conducted on novel MAO-B inhibitors, direct comparative docking studies including this compound are limited in the public domain. Therefore, this guide presents the reported binding affinities of several novel MAO-B inhibitors from various studies and provides a qualitative description of this compound's inhibitory action. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in computational protocols.
Table 1: Comparison of In Silico and Experimental Data for Novel MAO-B Inhibitors
| Compound Class | Representative Compound | Docking Score (Binding Affinity, kcal/mol) | Experimental Activity (IC50, µM) | PDB ID Used | Docking Software |
| Chalcones | (E)-1-(Benzo[d][1][2]dioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-one | Not explicitly stated in provided text, but noted for high affinity | 0.0021 | Not specified | Not specified |
| Thiazolylhydrazones | Compound 3 | Not explicitly stated in provided text, but noted for high affinity | Not specified | Not specified | Not specified |
| Acefylline Derivatives | MAO-B21 | GOLD Fitness Score: 75.22 | Not specified | Not specified | GOLD |
| Repurposed Drugs | Brexpiprazole | -12.1 | Not applicable | Not specified | Not specified |
| Repurposed Drugs | Trifluperidol | -11.8 | Not applicable | Not specified | Not specified |
| Natural Compounds | Morin | -10.0 | Not applicable | 2C65 | PyRx |
Note on this compound: A specific binding affinity score (in kcal/mol) for this compound from a molecular docking study was not identified in the reviewed literature. This compound is recognized as a reversible MAO inhibitor with a preference for the MAO-B subtype.[1]
Experimental Protocols
The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow.
General Molecular Docking Protocol:
-
Protein Preparation: The three-dimensional crystal structure of human MAO-B is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 2BYB, 2V5Z, 4A79, and 1GOS.[3] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.
-
Grid Generation: A grid box is defined around the active site of the MAO-B enzyme. The active site is typically centered around the flavin adenine dinucleotide (FAD) cofactor and key amino acid residues like Tyr398 and Tyr435.
-
Docking Simulation: A molecular docking program is used to predict the binding pose and affinity of the ligand within the protein's active site. Commonly used software includes AutoDock, GOLD, and Glide.[2] These programs utilize scoring functions to estimate the binding free energy, which is reported in kcal/mol.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme, and the calculated binding affinity.
Visualizations
Signaling Pathway of MAO-B Inhibition
The following diagram illustrates the downstream effects of MAO-B inhibition, leading to increased dopamine availability.
Caption: Simplified signaling pathway of MAO-B inhibition.
Experimental Workflow for Comparative Docking Studies
This diagram outlines the typical workflow for performing comparative in silico docking studies of MAO-B inhibitors.
Caption: General workflow for comparative molecular docking studies.
References
A Comparative Analysis of Caroxazone and Safinamide: Reversible MAO-B Inhibitors
A detailed examination of two reversible monoamine oxidase-B inhibitors, caroxazone and safinamide, reveals distinct pharmacological profiles. While both compounds exhibit reversible inhibition of MAO-B, safinamide demonstrates significantly higher potency and selectivity. This guide provides a comprehensive comparison of their performance, supported by available experimental data, for researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase-B (MAO-B) inhibitors are a cornerstone in the management of Parkinson's disease, primarily by preventing the degradation of dopamine in the brain. The reversibility of this inhibition is a key feature, potentially offering a better safety profile compared to irreversible inhibitors. This guide focuses on two such reversible inhibitors: this compound, a formerly marketed antidepressant, and safinamide, a newer generation anti-Parkinsonian agent.
Mechanism of Action
Both this compound and safinamide exert their therapeutic effects by reversibly inhibiting the MAO-B enzyme. This inhibition leads to increased levels of dopamine in the striatum, thereby enhancing dopaminergic activity. Safinamide, however, possesses a multi-modal mechanism of action that also includes the modulation of voltage-sensitive sodium and calcium channels and the inhibition of glutamate release, which may contribute to its clinical efficacy and neuroprotective properties.[1][2] this compound acts as a reversible monoamine oxidase inhibitor (RIMA) of both MAO-A and MAO-B subtypes, with a reported five-fold preference for MAO-B.[3][4]
In Vitro Inhibitory Activity
A critical differentiator between these two compounds is their in vitro potency and selectivity for MAO-B. Safinamide has been extensively studied and demonstrates high-affinity binding to human MAO-B.
| Compound | Target | Species | IC50 | Ki | Selectivity (MAO-A/MAO-B) |
| Safinamide | MAO-B | Human | 79 nM[5] | 0.5 µM[6] | >1000[1][5] |
| MAO-A | Human | 80 µM[5] | >350 µM[6] | ||
| MAO-B | Rat | 98 nM[1][2] | - | ~5000[1] | |
| MAO-A | Rat | 485 µM[1] | - | ||
| This compound | MAO-B | - | Data not available | Data not available | ~5-fold preference for MAO-B[3][4] |
| MAO-A | - | Data not available | Data not available |
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and safinamide also show notable differences, particularly in their elimination half-life.
| Parameter | This compound | Safinamide |
| Bioavailability | Data not available | 95%[1][2] |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 1.8 - 2.8 hours[1] |
| Plasma Protein Binding | Data not available | 88-90%[1] |
| Elimination Half-life (t1/2) | Data not available | 20-30 hours[1] |
| Metabolism | - | Primarily by non-microsomal enzymes (amidases)[1] |
| Excretion | - | >90% via kidneys (as metabolites)[1] |
For this compound, mean steady-state plasma levels of approximately 6 µg/ml and 11-12 µg/ml have been reported with daily doses of 300 mg and 600 mg, respectively.[7][8]
Experimental Protocols
MAO Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds against MAO-A and MAO-B involves a fluorometric or radiometric assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine or a radiolabeled substrate like [14C]-tyramine)
-
A phosphate buffer solution (e.g., pH 7.4)
-
Test compound (e.g., this compound or safinamide) at various concentrations
-
A detection reagent or method (e.g., a fluorometer to measure the product of kynuramine metabolism, or a scintillation counter for radiolabeled assays)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the different concentrations of the test compound to the wells. Include control wells with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes at 37°C).
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the amount of product formed using the appropriate detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Figure 1: Signaling pathway of MAO-B inhibition.
Figure 2: Experimental workflow for MAO inhibition assay.
Clinical Implications
Safinamide is approved as an adjunctive treatment to levodopa in patients with Parkinson's disease experiencing motor fluctuations.[1] Its high selectivity for MAO-B is thought to minimize the risk of the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich foods) associated with non-selective MAO inhibitors. This compound was formerly used as an antidepressant, but is no longer marketed.[3] Studies on this compound have shown that it produces a moderate potentiation of the pressor response to tyramine, which is consistent with its MAO inhibitory activity.
Conclusion
Based on the available data, safinamide emerges as a highly potent and selective reversible MAO-B inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. This compound, while also a reversible MAO inhibitor with a preference for MAO-B, is less potent and selective. The comprehensive data available for safinamide supports its clinical use in Parkinson's disease, whereas the limited and dated information on this compound reflects its discontinued status. Further research, particularly direct comparative preclinical studies, would be necessary for a more definitive head-to-head comparison of their biochemical and pharmacological properties.
References
- 1. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound, a new antidepressant drug, on monoamine oxidases in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Neuroprotective Potential of Caroxazone: A Comparative Guide for Researchers
Introduction
Monoamine oxidase inhibitors (MAOIs) have long been a cornerstone in the treatment of neuropsychiatric disorders. Beyond their established antidepressant effects, a growing body of evidence highlights their potential as neuroprotective agents, offering promise for the management of neurodegenerative diseases. Caroxazone, a reversible inhibitor of monoamine oxidase-A (MAO-A), has garnered interest for its potential therapeutic benefits. This guide provides a comparative analysis of the neuroprotective potential of this compound against other MAOIs, supported by available experimental data and detailed methodologies to aid researchers in their investigations.
MAO Inhibition Profile: this compound in Comparison
An early clinical study in healthy volunteers provided insights into the MAO-inhibiting properties of this compound compared to the irreversible non-selective MAOI, tranylcypromine, and the tricyclic antidepressant, imipramine. The study demonstrated that oral administration of this compound (300 or 600 mg/day for 12 days) led to a significant, dose-dependent increase in urinary tryptamine excretion, an indicator of MAO-A inhibition. While this compound showed a clear effect, tranylcypromine (20 mg/day for 8 days) was found to be more potent in this regard. Notably, this compound did not affect MAO activity in platelets, which predominantly contains MAO-B, highlighting its selectivity for MAO-A. In contrast, tranylcypromine completely inhibited platelet MAO activity, confirming its non-selective and irreversible action. Imipramine, used as a control, did not show any MAO inhibitory effects[1][2].
This reversible and selective nature of this compound's MAO-A inhibition is a key differentiator from many older, irreversible MAOIs and may contribute to a more favorable side-effect profile.
Comparative Neuroprotective Data
Direct comparative studies evaluating the neuroprotective effects of this compound against other MAOIs in preclinical models of neurodegeneration are limited in the currently available literature. However, to provide a framework for evaluation, this guide presents data on the neuroprotective effects of other relevant MAOIs, particularly the reversible MAO-A inhibitor moclobemide, which shares a similar mechanism of action with this compound.
One study investigated the neuroprotective effects of moclobemide in rat cerebral cortex cultures subjected to anoxia or glutamate-induced toxicity, both in vitro models relevant to ischemic brain injury. Moclobemide, at concentrations ranging from 10 to 100 µM, significantly increased the survival of neurons in a concentration-dependent manner in both models[3]. This suggests that reversible MAO-A inhibitors possess neuroprotective properties independent of their MAO-inhibiting activity, as the study indicated that moclobemide's protective effects were not mediated through glutamate receptors or ion channels[3].
Table 1: Comparative Data on MAO Inhibition and Neuroprotection
| Compound | MAO-I Type | Model System | Endpoint | Result | Reference |
| This compound | Reversible, MAO-A selective | Healthy Volunteers | Urinary Tryptamine Excretion | Significant, dose-dependent increase | [1][2] |
| Healthy Volunteers | Platelet MAO Activity | No effect | [1][2] | ||
| Tranylcypromine | Irreversible, Non-selective | Healthy Volunteers | Urinary Tryptamine Excretion | More potent than this compound | [1][2] |
| Healthy Volunteers | Platelet MAO Activity | Complete inhibition | [1][2] | ||
| Moclobemide | Reversible, MAO-A selective | Rat Cerebral Cortex Culture (Anoxia) | Neuronal Survival | Concentration-dependent increase (10-100 µM) | [3] |
| Rat Cerebral Cortex Culture (Glutamate Toxicity) | Neuronal Survival | Concentration-dependent increase (10-100 µM) | [3] |
Experimental Protocols
To facilitate further research and direct comparison, this section outlines detailed methodologies for key experiments relevant to evaluating the neuroprotective potential of MAOIs.
Assessment of MAO-A Inhibition in vivo (Urinary Tryptamine Excretion)
Objective: To determine the functional activity of MAO-A in vivo by measuring the urinary excretion of its substrate, tryptamine.
Methodology:
-
Subjects: Healthy human volunteers or animal models (e.g., rats, mice).
-
Drug Administration: Administer this compound or other MAOIs at desired doses and for a specified duration. A placebo or vehicle control group should be included.
-
Urine Collection: Collect 24-hour urine samples from subjects at baseline (before drug administration) and at various time points during and after the treatment period.
-
Sample Preparation: Acidify urine samples and store them frozen until analysis. For analysis, thaw and centrifuge the samples.
-
Tryptamine Quantification: Use a validated method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify tryptamine levels in the urine samples.
-
Data Analysis: Express tryptamine levels as µg/24 hours. Compare the post-treatment levels to baseline levels for each subject and between treatment groups. A significant increase in urinary tryptamine indicates inhibition of MAO-A.
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
Objective: To assess the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.
Methodology:
-
Cell Culture: Use primary neuronal cultures (e.g., from rat cerebral cortex) or a neuronal cell line (e.g., SH-SY5Y).
-
Experimental Groups:
-
Control (vehicle-treated cells)
-
Glutamate only (e.g., 2 mM for 6 hours)
-
Test compound (e.g., this compound at various concentrations) + Glutamate
-
Test compound only
-
-
Treatment: Pre-incubate the cells with the test compound for a specified period (e.g., 1-2 hours) before adding glutamate.
-
Assessment of Cell Viability:
-
MTT Assay: After the treatment period, incubate cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. The viable cells will reduce MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.
-
Cell Counting: Stain cells with a viability dye (e.g., trypan blue) and count the number of viable and non-viable cells.
-
-
Data Analysis: Express cell viability as a percentage of the control group. A significant increase in cell viability in the compound + glutamate group compared to the glutamate-only group indicates a neuroprotective effect.
Visualization of Key Pathways and Workflows
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.
This compound presents an interesting profile as a reversible and selective MAO-A inhibitor. While clinical data confirms its mechanism of action, further preclinical research is imperative to fully elucidate and quantify its neuroprotective potential in direct comparison with other MAOIs. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of the therapeutic applications of this compound and other MAOIs in the context of neurodegenerative diseases. Future studies employing standardized in vitro and in vivo models will be crucial for building a comprehensive and comparative evidence base.
References
- 1. The in vitro immunosuppressive effects of moclobemide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective and therapeutic effects of calcitriol in rotenone-induced Parkinson’s disease rat model [frontiersin.org]
- 3. Moclobemide attenuates anoxia and glutamate-induced neuronal damage in vitro independently of interaction with glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Caroxazone and Tranylcypromine Based on Historical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two monoamine oxidase inhibitors (MAOIs), Caroxazone and tranylcypromine, drawing from available historical clinical data. Due to the limited accessibility of primary data for this compound, a formerly marketed antidepressant, this comparison leverages a 1978 comparative clinical trial against amitriptyline to infer its side effect profile, juxtaposed with the more extensively documented adverse effects of tranylcypromine.
Executive Summary
Tranylcypromine, a non-selective, irreversible MAOI, is associated with a significant side effect burden, including a high incidence of dry mouth, dizziness, insomnia, sedation, and headache. The most critical risk associated with tranylcypromine is the potential for a hypertensive crisis, particularly with the ingestion of tyramine-rich foods.
Historical data on this compound, a reversible MAOI, is sparse. However, a key 1978 double-blind clinical trial comparing this compound to amitriptyline concluded that there were "no significant differences in the incidence and severity of side-effects" between the two treatments. By examining the known side effect profile of amitriptyline from that era, we can infer a profile for this compound. This suggests that this compound likely presented a side effect profile characterized by anticholinergic effects, similar to tricyclic antidepressants. The reasons for this compound's eventual market withdrawal are not clearly documented in readily available sources, which could be related to its adverse effect profile or other factors.
Quantitative Comparison of Side Effects
The following table summarizes the reported incidence of common adverse reactions for tranylcypromine based on clinical trial data. A corresponding quantitative profile for this compound is not available in the public domain. Instead, a qualitative profile inferred from its comparison with amitriptyline is provided.
| Side Effect Category | Tranylcypromine (Incidence)[1][2][3] | This compound (Inferred Qualitative Profile) | Amitriptyline (Historical Profile for Reference) |
| Neurological | >30%: Dizziness, Insomnia, Sedation, Headache>10%: Overexcitement, Tremor | Likely to include dizziness, sedation, and headache. | Commonly reported: Drowsiness, dizziness, headache, tremor.[4][5][6][7] |
| Anticholinergic | >30%: Dry Mouth>10%: Constipation, Blurred Vision | Likely to include dry mouth and constipation. | Very common: Dry mouth, constipation, blurred vision.[4][5][6][7] |
| Cardiovascular | Postural Hypotension (major adverse reaction at doses >30mg/day) | Potential for cardiovascular effects. | Can cause orthostatic hypotension, tachycardia, and arrhythmias.[6] |
| Gastrointestinal | Nausea | Likely to include gastrointestinal disturbances. | Commonly reported: Nausea.[4] |
| Other | Weakness, Fatigue/Lethargy, Edema, Chills | Not specified. | Weight gain is a common side effect.[8] |
| Serious Adverse Events | Hypertensive Crisis, Serotonin Syndrome, Hepatotoxicity, Seizures, Suicidal Thoughts and Behaviors[1][2][3][9] | Not specified. | Can include serious cardiovascular events, seizures, and has a black box warning for suicidal thoughts and behaviors in younger patients.[6][7] |
Experimental Methodologies
Tranylcypromine Side Effect Data:
The quantitative data for tranylcypromine's side effects are derived from its prescribing information, which summarizes findings from various clinical trials.[1][2][3] These trials were typically randomized, controlled studies involving patients with major depressive disorder. The methodology for assessing adverse events would have involved spontaneous reporting by patients and systematic inquiry by clinicians at regular intervals throughout the study period. The frequency of adverse events was then calculated as a percentage of the total patient population exposed to the drug.
This compound and Amitriptyline Comparative Trial (Cecchini et al., 1978):
This was a double-blind, randomized controlled trial involving 40 patients diagnosed with depression. Patients were treated with either this compound or amitriptyline for a period of three weeks. The assessment of side effects was conducted through clinical observation and patient reporting. The study concluded that there were no statistically significant differences in the incidence or severity of side effects between the two groups, suggesting a comparable side effect profile. However, the specific side effects and their frequencies were not detailed in the available abstract.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the comparative analysis, highlighting the inferential step required for this compound due to the absence of direct quantitative data.
Figure 1: Logical workflow for the comparative analysis of this compound and tranylcypromine side effect profiles.
Conclusion
Based on available historical data, tranylcypromine presents a well-documented and significant side effect profile, with a notable risk of hypertensive crisis. The side effect profile of this compound is not well-documented in publicly accessible records. However, a 1978 comparative trial suggests that its adverse effects were comparable to those of amitriptyline, implying a profile dominated by anticholinergic and sedative effects. The lack of detailed historical data and the reasons for its market withdrawal limit a more definitive comparison. Researchers and drug development professionals should be aware of these limitations when considering the historical context of MAOI development and their associated side effect profiles.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. Parnate (Tranylcypromine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. drugs.com [drugs.com]
- 5. Side effects of amitriptyline for pain and migraine - NHS [nhs.uk]
- 6. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are the side effects of Elavil (amitriptyline)? An overview [medicalnewstoday.com]
- 8. Amitriptyline - Wikipedia [en.wikipedia.org]
- 9. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Caroxazone's Place in the Antidepressant Landscape of the 1970s and 80s: A Comparative Efficacy Analysis
For Immediate Release
In the landscape of antidepressant development, the 1970s and 1980s were a pivotal era, dominated by the established tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). It was within this context that Caroxazone, a reversible inhibitor of monoamine oxidase (RIMA), emerged as a novel therapeutic agent. This guide provides a comparative analysis of the clinical efficacy of this compound against the backdrop of its contemporary alternatives, Amitriptyline (a TCA) and Phenelzine (an MAOI), based on historical clinical trial data.
Comparative Efficacy of Antidepressants (1970s-1980s)
The following table summarizes the available quantitative data from historical clinical trials to offer a comparative overview of the efficacy of this compound, Amitriptyline, and Phenelzine in the treatment of depression.
| Drug | Drug Class | Mechanism of Action | Efficacy Measures (from historical clinical trials) | Key Findings |
| This compound | Reversible Inhibitor of Monoamine Oxidase (RIMA) | Reversibly inhibits monoamine oxidase A and B, increasing the levels of neurotransmitters like serotonin and norepinephrine.[1] | A 1978 double-blind clinical trial showed a significant improvement in depression scores on the Hamilton Rating Scale for Depression (HAM-D).[2] | Efficacy was found to be comparable to the tricyclic antidepressant Amitriptyline, with no significant differences observed between the two drugs in the trial.[2] |
| Amitriptyline | Tricyclic Antidepressant (TCA) | Blocks the reuptake of serotonin and norepinephrine in the brain. | - Odds Ratio (OR) for acute response vs. placebo: 2.67 (95% CI 2.21 to 3.23) - Response Rate (vs. placebo): Significantly higher than placebo. | Consistently demonstrated superior efficacy to placebo in numerous trials. After one week of treatment, some studies showed a 25% reduction in Hamilton depression scores.[3] |
| Phenelzine | Monoamine Oxidase Inhibitor (MAOI) | Irreversibly inhibits monoamine oxidase, leading to increased levels of serotonin, norepinephrine, and dopamine. | - Overall response rates in atypical depression: 67% (compared to 43% for Imipramine and 29% for placebo). | Demonstrated efficacy, particularly in atypical depression. |
Experimental Protocols: A Glimpse into Historical Clinical Trials
The methodologies of clinical trials during the 1970s and 1980s laid the groundwork for modern psychopharmacological research. Below are detailed experimental protocols typical of the era for the key antidepressants discussed.
This compound vs. Amitriptyline (Cecchini et al., 1978)
-
Study Design: A comparative, double-blind, randomized controlled trial.[2]
-
Participant Population: 40 patients diagnosed with neurotic or anxious-neurotic depression.[2]
-
Treatment Arms:
-
This compound
-
Amitriptyline
-
-
Duration: 3 weeks.[2]
-
Primary Efficacy Measure: The Hamilton Rating Scale for Depression (HAM-D) was used for clinical assessment at the beginning, during, and at the end of the treatment period.[2]
-
Key Outcome: Both treatment groups showed a significant improvement in most symptom scores and the total symptom score on the HAM-D after seven days of treatment. No statistically significant differences were found between this compound and Amitriptyline at any point during the trial.[2]
Typical Amitriptyline Clinical Trial Protocol (1970s-1980s)
-
Study Design: Double-blind, placebo-controlled, randomized trials were common.
-
Participant Population: Patients diagnosed with primary depressive illness.
-
Treatment Arms:
-
Amitriptyline (dosage varied, often between 50-200 mg/day)
-
Placebo or another active comparator.
-
-
Duration: Typically 4 to 6 weeks.
-
Primary Efficacy Measure: The Hamilton Rating Scale for Depression (HAM-D) was a standard assessment tool.
-
Outcome Measures:
-
Mean change in HAM-D score from baseline.
-
Response rate (commonly defined as a 50% or greater reduction in HAM-D score).
-
Remission rate (HAM-D score below a certain threshold, e.g., <7).
-
Typical Phenelzine Clinical Trial Protocol (1970s-1980s)
-
Study Design: Double-blind, placebo-controlled or active-comparator trials.
-
Participant Population: Patients with depressive-anxiety states or atypical depression.
-
Treatment Arms:
-
Phenelzine (dosage often around 60 mg/day)
-
Placebo or a tricyclic antidepressant like Imipramine.
-
-
Duration: Typically 6 weeks.
-
Primary Efficacy Measure: Various rating scales were used, including the Hamilton Rating Scale for Depression (HAM-D) and the Hopkins Symptom Checklist.
-
Outcome Measures:
-
Overall response rates.
-
Changes in scores on depression and anxiety scales.
-
Visualizing the Mechanisms and Workflows
To further elucidate the context of these historical treatments, the following diagrams illustrate the signaling pathways of the antidepressant classes and a typical clinical trial workflow of the era.
Caption: Mechanism of Action for MAOIs and TCAs.
Caption: Typical 1970s-80s Antidepressant Clinical Trial Workflow.
References
Safety Operating Guide
Proper Disposal of Caroxazone: A Guide for Laboratory Professionals
For Immediate Release
I. Understanding the Compound: Caroxazone
This compound (formerly marketed as Surodil and Timostenil) is a reversible inhibitor of monoamine oxidase A and B (MAO-A and MAO-B) that is no longer on the market.[1] Due to its pharmacological activity, caution must be exercised during handling and disposal to prevent potential environmental contamination and adverse health effects.
II. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Respiratory Protection | NIOSH-approved respirator if handling powders or creating dust |
| Lab Coat | Standard laboratory coat |
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Wash hands thoroughly with soap and water after handling the compound.[2]
III. Step-by-Step Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step 1: Segregation and Labeling
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, spatulas), and contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
Accumulation Start Date
-
Principal Investigator/Laboratory Contact Information
-
Step 2: On-Site Inactivation (for small quantities, if permissible)
For trace amounts, chemical inactivation may be an option, but this should only be performed by trained personnel and in accordance with institutional and local regulations. As this compound is an MAOI, it is sensitive to oxidation. A potential, though unvalidated, method for small spills could involve:
-
Decontamination of Surfaces: Wipe the area with a solution of sodium hypochlorite (bleach), followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.
Step 3: Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
The most common and recommended method for the final disposal of pharmaceutical waste is high-temperature incineration in a permitted hazardous waste incinerator.[5] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Landfilling in a hazardous waste landfill may be an alternative if incineration is not available, but it is generally less preferred.
IV. Accidental Release Measures
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2]
-
Clean the spill area with a suitable decontamination solution and dispose of all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
V. Regulatory Compliance
All disposal procedures must comply with local, state, and federal regulations governing hazardous and pharmaceutical waste. Consult your institution's EHS office for specific guidance and to ensure full compliance.
VI. Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below.
This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize the guidance from your institution's Environmental Health and Safety department and adhere to all applicable regulations.
References
Essential Safety and Logistical Information for Handling Caroxazone
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for Caroxazone. Adherence to these protocols is critical to ensure personnel safety and mitigate environmental contamination.
Hazard Identification and Risk Assessment
This compound is a pharmaceutical compound that presents several health hazards. A thorough understanding of these risks is the first step in safe handling.
Summary of Hazards:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.
-
Causes serious eye irritation: May result in significant eye damage if direct contact occurs.
-
May cause respiratory irritation: Inhalation of dust particles can irritate the respiratory tract.
Due to these hazards, this compound should be handled as a potent compound, and exposure should be minimized through a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure to this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended. Ensure gloves are chemotherapy-rated. Change gloves immediately if contaminated, torn, or punctured.[1] |
| Eye Protection | Safety Goggles or Face Shield | Wear chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-level particulate respirator is required when handling this compound powder. For higher-risk activities or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) may be necessary. |
| Body Protection | Laboratory Coat or Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required. The gown should close in the back to provide a solid front. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in areas where this compound is handled and removed before exiting the area. |
Operational Plan for Safe Handling
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key steps and decision points in this process.
Experimental Protocols
Detailed methodologies for key procedures are provided below to ensure consistent and safe execution.
1. Spill Cleanup Protocol for this compound Powder:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, a disposable gown, eye protection (goggles and face shield), and a NIOSH-approved N95 respirator.
-
Contain the Spill: Gently cover the spill with absorbent pads or cloths dampened with a suitable solvent (e.g., water or a detergent solution) to prevent the powder from becoming airborne.[2]
-
Clean the Area:
-
Carefully wipe the area from the outer edge of the spill towards the center.
-
Use fresh absorbent material for each wipe.
-
For final decontamination, a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate can be effective, though compatibility with the surface material should be checked.[3] Alternatively, a detergent solution can be used.[1]
-
-
Collect Waste: Place all contaminated materials (absorbent pads, used PPE, etc.) into a clearly labeled hazardous waste container.
-
Decontaminate Reusable Equipment: Thoroughly clean any reusable equipment used in the cleanup process.
2. Decontamination of Work Surfaces:
-
Prepare Cleaning Solution: Use a validated cleaning agent. Studies have shown that solutions containing anionic surfactants, such as sodium dodecyl sulfate (SDS), are effective in removing antineoplastic drug contamination.[4] A detergent solution followed by a water rinse is also a common practice.[1]
-
Wipe Down Surfaces: At the end of each work session, thoroughly wipe down all surfaces where this compound was handled. Use a systematic wiping pattern (e.g., top to bottom, back to front).
-
Dispose of Wipes: Dispose of all used wipes as hazardous waste.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
All materials that have come into contact with this compound are considered hazardous waste and must be segregated from regular trash. This includes:
-
Empty this compound containers
-
Contaminated PPE (gloves, gowns, shoe covers, respirator cartridges)
-
Spill cleanup materials
-
Unused or expired this compound
-
Contaminated labware (e.g., pipette tips, weighing boats)
Disposal Procedures:
-
Solid Waste: Collect all solid hazardous waste in a designated, leak-proof, and clearly labeled container.[5]
-
Liquid Waste: If this compound is in a liquid solution, it should be collected in a compatible, sealed, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Regulatory Compliance: All this compound waste must be disposed of in accordance with local, state, and federal regulations for pharmaceutical hazardous waste.[6][7] This typically involves incineration by a licensed hazardous waste disposal company.
Quantitative Data
While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, for potent pharmaceutical compounds where an OEL has not been established, a conservative approach is to adhere to an in-house OEL in the range of <10 µg/m³.[8] The following table provides available toxicity data.
| Toxicity Data | Value | Species |
| Oral LD50 | 763 mg/kg | Rat |
| Intraperitoneal LD50 | 150 mg/kg | Rat |
| Subcutaneous LD50 | 170 mg/kg | Mouse |
References
- 1. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 2. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 3. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. epa.gov [epa.gov]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
